1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIRRXGVYYWCGC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584189 | |
| Record name | (3R)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133034-00-1 | |
| Record name | (3R)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol: Properties, Synthesis, and Applications
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are the foundational elements that enable the construction of complex molecular architectures with precise stereochemical control. Among these, 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol has emerged as a highly valuable and versatile intermediate.[1][2] Its rigid pyrrolidine core, endowed with a specific stereocenter at the C-3 position and a robust N-protecting group, makes it an indispensable tool for researchers and drug development professionals.
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound. It is designed to serve as a practical resource for scientists, offering not just data but also field-proven insights into its utilization in asymmetric synthesis.[1][3] The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are understood within a robust scientific framework.
Core Physicochemical and Structural Properties
This compound, also known as N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol, is a white to off-white solid at room temperature. The defining features of its structure are the (R)-configured stereocenter bearing a hydroxyl group and the p-toluenesulfonyl (tosyl) group attached to the pyrrolidine nitrogen. The tosyl group serves as a crucial protecting group, rendering the nitrogen non-basic and non-nucleophilic, thereby allowing for selective reactions at the hydroxyl position. This protection is stable under a wide range of conditions, yet can be removed when necessary, a duality that is central to its utility.
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 133034-00-1 | [4][5] |
| Molecular Formula | C₁₁H₁₅NO₃S | [4][5] |
| Molecular Weight | 241.31 g/mol | [4][5] |
| Melting Point | 61-65 °C | [5][6] |
| Optical Rotation [α]²⁰/D | -26.5° (c = 1 in methanol) | [5][6] |
| Appearance | White to off-white solid | Inferred from MSDS |
| Purity | ≥98% | [4][5] |
Structural Identifiers
| Identifier | Value | Reference(s) |
| SMILES | Cc1ccc(cc1)S(=O)(=O)N2CCC2 | [4][5] |
| InChI | 1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3/t10-/m1/s1 | [4][5] |
| InChI Key | GOIRRXGVYYWCGC-SNVBAGLBSA-N | [4][5] |
Synthesis of this compound
The most direct and common synthesis of this compound involves the N-tosylation of its precursor, (R)-3-Pyrrolidinol. The choice of this pathway is driven by the commercial availability of the chiral starting material and the high efficiency of the sulfonamide formation reaction.
Causality of Experimental Design: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure solubility of the reactants and prevent side reactions with the solvent. A base, such as triethylamine (TEA) or pyridine, is essential. Its role is to neutralize the hydrochloric acid (HCl) generated in situ during the reaction between the pyrrolidinol's secondary amine and p-toluenesulfonyl chloride (TsCl). This prevents the protonation of the starting amine, which would render it unreactive towards the electrophilic TsCl.
General Synthetic Workflow
Caption: Synthetic route from (R)-3-Pyrrolidinol to the target compound.
Detailed Experimental Protocol: N-Tosylation
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer, add (R)-3-pyrrolidinol (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of pyrrolidinol). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution dropwise while maintaining the temperature at 0 °C.
-
Tosylation: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure this compound as a white solid.
Reactivity, Applications, and Strategic Value
The utility of this compound stems from the orthogonal reactivity of its functional groups. It is primarily used as a chiral building block to introduce the pyrrolidine motif into larger, more complex molecules, which is a common structural feature in many biologically active compounds.[1][7]
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders.[1]
-
Organic Synthesis: It serves as a versatile reagent for creating complex molecules with high stereochemical purity and yield.[1][8]
-
Chiral Catalysis: The pyrrolidine scaffold is central to many successful organocatalysts; this compound provides a protected and functionalized starting point for their synthesis.[1][9]
The hydroxyl group at the C-3 position is the primary site for synthetic elaboration. It can undergo a variety of transformations, including:
-
Oxidation: To form the corresponding ketone, 1-(p-Tosyl)-(R)-3-pyrrolidinone.
-
Nucleophilic Substitution: After activation (e.g., conversion to a mesylate, tosylate, or halide), it can be displaced by a wide range of nucleophiles to introduce new functional groups with inversion of stereochemistry (Sₙ2 reaction).
-
Etherification: To form various ethers.
The Critical Role of the N-Tosyl Group and its Deprotection
The tosyl group is one of the most stable amine protecting groups, resistant to strong bases, many oxidizing and reducing agents, and both mild and strong acids (at low temperatures). This robustness is essential for allowing a broad range of chemical transformations to be performed on the rest of the molecule without affecting the pyrrolidine nitrogen.
However, for the final active pharmaceutical ingredient (API) or target molecule, this group often needs to be removed. The cleavage of the N-S bond is challenging and typically requires reductive methods, as the sulfonamide is resistant to standard hydrolysis.
Deprotection Workflow: Reductive Cleavage
Caption: Reductive deprotection of the N-Tosyl group.
Detailed Experimental Protocol: Deprotection with Magnesium in Methanol
This method is often preferred due to its operational simplicity and avoidance of harsh, difficult-to-handle reagents like sodium in liquid ammonia.[10]
-
Setup: In a flask equipped with a reflux condenser, suspend magnesium turnings (10-20 eq) in anhydrous methanol.
-
Initiation: Add the this compound derivative (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or LC-MS. The reaction typically takes 2 to 12 hours.[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it to remove excess magnesium and magnesium salts.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can then be purified by standard methods, such as acid-base extraction or column chromatography, to isolate the deprotected pyrrolidine derivative.
Causality Note: The mechanism is believed to involve single electron transfer (SET) from the magnesium metal to the tosyl group, leading to the cleavage of the nitrogen-sulfur bond.[11] Methanol serves as both the solvent and the proton source.
Spectroscopic Characterization
While specific spectra should be run for each batch, the expected features of this compound are well-defined:
-
¹H NMR:
-
Aromatic Protons: Two doublets in the aromatic region (~7.4-7.8 ppm), characteristic of a para-substituted benzene ring.
-
Pyrrolidine Protons: A series of multiplets between ~2.0 and 4.0 ppm. The proton on the carbon bearing the hydroxyl group (H-3) will appear as a multiplet around 4.0-4.5 ppm.
-
Methyl Protons: A sharp singlet at ~2.4 ppm corresponding to the methyl group of the tosyl moiety.
-
Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent.
-
-
IR Spectroscopy:
-
O-H Stretch: A broad absorption band around 3400-3500 cm⁻¹.
-
S=O Stretch: Two strong characteristic peaks for the sulfonyl group at approximately 1340 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
C-H Stretch: Peaks around 2850-3000 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at m/z = 242.08.
-
Safety and Handling
This compound is classified as a combustible solid and an irritant.[4][5]
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE): Safety glasses/goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
Conclusion
This compound is a cornerstone chiral building block in modern organic synthesis. Its value is derived from a combination of factors: the stereochemical information embedded in its core, the robust N-tosyl protecting group that allows for selective functionalization of the hydroxyl group, and its applicability in constructing complex, high-value molecules. Understanding its properties, synthesis, and the strategic considerations for its use and subsequent deprotection empowers researchers to efficiently and effectively incorporate this versatile intermediate into their synthetic pathways, accelerating the discovery and development of new chemical entities.
References
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Amerigo Scientific. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). [Link]
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Sudalai, A. et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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ResearchGate. The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. [Link]
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MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
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Lewandowska, E. et al. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Journal of Organic Chemistry. [Link]
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Introduction: The Strategic Importance of a Chiral Workhorse
An In-Depth Technical Guide to 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol (CAS: 133034-00-1)
Authored for Researchers, Scientists, and Drug Development Professionals
This compound is a chiral building block of significant strategic value in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a stereochemically defined pyrrolidine ring, a nucleophilic hydroxyl group, and an electron-withdrawing tosyl group, offers a unique combination of reactivity and stereocontrol. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, underscoring its role as a pivotal intermediate in the development of complex molecules and novel therapeutics.[1][2] The pyrrolidine scaffold is a privileged motif in U.S. FDA-approved pharmaceuticals, making its derivatives, like the topic compound, highly sought after.[3]
Physicochemical Properties and Characterization
The precise identity and purity of this compound are established through a combination of physical and spectral data. These characteristics are fundamental for its effective use in synthesis, ensuring reproducibility and predictable outcomes.
Table 1: Key Physicochemical and Spectroscopic Identifiers
| Property | Value | Reference |
| CAS Number | 133034-00-1 | [4][5][6] |
| Molecular Formula | C₁₁H₁₅NO₃S | [4][5] |
| Molecular Weight | 241.31 g/mol | [4][5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 61-65 °C (lit.) | [4][7][8] |
| Optical Rotation | [α]20/D: -26.5° (c = 1 in methanol) | [1][4] |
| Purity | Typically ≥98% | [1][4][5] |
| SMILES String | Cc1ccc(cc1)S(=O)(=O)N2CCC2 | [4][5] |
| InChI Key | GOIRRXGVYYWCGC-SNVBAGLBSA-N | [4][5] |
Standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of the compound, ensuring the absence of residual solvents or starting materials.
Synthesis: A Protocol Grounded in Stereochemical Control
The preparation of this compound typically involves the tosylation of a chiral precursor, (R)-3-pyrrolidinol. The following protocol is a representative method that emphasizes the preservation of the critical stereocenter.
Experimental Protocol: Synthesis via Tosylation
Objective: To synthesize this compound from (R)-3-pyrrolidinol with retention of stereochemistry.
Materials:
-
(R)-3-Pyrrolidinol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Causality: The use of an inert atmosphere prevents side reactions with atmospheric moisture. Cooling to 0 °C is crucial to control the exothermicity of the reaction and minimize potential side reactions, thereby preserving the chiral integrity of the substrate.
-
-
Addition of Base: Add triethylamine (1.2-1.5 eq) to the solution. The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
-
Tosylation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains at or below 5 °C.
-
Causality: Portion-wise addition of the highly reactive TsCl helps maintain temperature control. The tosyl group serves as an excellent protecting group for the nitrogen atom and can also function as a potent activating group in subsequent reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Causality: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted water-soluble reagents.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) to yield the pure this compound.
Caption: Synthetic workflow for this compound.
Core Applications in Asymmetric Synthesis and Drug Discovery
The utility of this compound stems from its defined stereochemistry and versatile functional groups. It is a cornerstone in the synthesis of enantiomerically pure compounds.[2]
Chiral Catalyst and Ligand Synthesis
The pyrrolidine ring is a fundamental scaffold for many of the most successful organocatalysts, including proline and its derivatives.[9] this compound serves as an advanced precursor for novel chiral catalysts and ligands. The hydroxyl group provides a synthetic handle for introducing additional functionalities, while the tosylated nitrogen modulates the electronic properties and steric environment of the catalytic pocket. These derived catalysts are instrumental in promoting a wide array of asymmetric transformations, such as aldol reactions, Michael additions, and cycloadditions, with high stereoselectivity.[10][11]
Key Intermediate in Pharmaceutical Development
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] The defined stereocenter at the C3 position is often incorporated directly into the final active pharmaceutical ingredient (API), where stereochemistry is critical for biological activity and selectivity. The tosyl group not only protects the nitrogen during intermediate steps but also possesses excellent leaving group properties, making it advantageous for nucleophilic substitution reactions to build molecular complexity.[1] For example, it is a documented building block for compounds such as Darifenacin.[6]
Caption: Role as a key intermediate in a multi-step API synthesis.
Applications in Materials Science
Beyond pharmaceuticals, this compound finds use in the development of advanced materials.[2] Its incorporation into polymer backbones or coatings can introduce chirality and enhance material properties such as durability and environmental resistance.[2]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety. The compound is classified as an irritant.
Table 2: Hazard and Safety Information
| Category | Details | Reference |
| Signal Word | Warning | [4][12] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][12] |
| Precautionary Codes | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water... | [4][12] |
| Personal Protective Equipment | N95 dust mask, chemical-resistant gloves, safety goggles. | [4] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [12] |
| Incompatible Materials | Strong oxidizing agents. | [12] |
Conclusion
This compound (CAS 133034-00-1) is far more than a simple chemical reagent; it is a sophisticated tool for asymmetric synthesis. Its well-defined stereochemistry, coupled with versatile reactivity, makes it an indispensable building block in the quest for enantiomerically pure pharmaceuticals and advanced materials.[1] For researchers and developers, a thorough understanding of its properties, synthesis, and applications is key to unlocking its full potential in creating the complex, stereochemically defined molecules that drive innovation in science and medicine.
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- CAS No : 133034-00-1 | Product Name : (R)-1-Tosylpyrrolidin-3-ol. (n.d.).
- Results obtained using chiral pyrrolidine-containing organocatalysts in... (n.d.).
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An In-Depth Technical Guide to the Synthesis of N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol
Abstract
N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol is a crucial chiral building block in the synthesis of a multitude of pharmaceutical compounds and complex organic molecules. Its stereodefined pyrrolidine core, functionalized with a hydroxyl group and a readily modifiable tosyl-protected amine, offers a versatile scaffold for asymmetric synthesis. This guide provides a comprehensive overview of the prevalent synthetic strategies for N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol, delving into the mechanistic underpinnings, detailed experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and professionals in drug development, aiming to furnish a practical and scientifically rigorous resource for the laboratory and beyond.
Introduction: The Significance of a Chiral Synthon
The pyrrolidine ring is a privileged structural motif found in numerous natural products and FDA-approved drugs.[1][2] The stereochemical configuration of substituents on this ring profoundly influences biological activity. N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol, with its defined (R)-stereocenter, serves as an invaluable chiral pool starting material.[2][3] This allows for the direct incorporation of a chiral center into a target molecule, circumventing the need for often complex asymmetric syntheses or resolutions. The tosyl group not only protects the nitrogen atom but also activates the pyrrolidine ring for various chemical transformations.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₃S[4][5] |
| Molecular Weight | 241.31 g/mol [4][5] |
| Appearance | White to off-white solid |
| Melting Point | 61-65 °C[6] |
| Optical Activity | [α]20/D −26.5°, c = 1 in methanol[6] |
| CAS Number | 133034-00-1[4][5] |
Core Synthetic Strategy: Tosylation of (R)-3-Pyrrolidinol
The most direct and widely employed method for the synthesis of N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol is the reaction of commercially available (R)-3-pyrrolidinol with para-toluenesulfonyl chloride (tosyl chloride, TsCl).[7][8] This reaction is a classic example of nucleophilic substitution on the sulfonyl group.
Mechanistic Rationale
The synthesis proceeds via the nucleophilic attack of the secondary amine of (R)-3-pyrrolidinol on the electrophilic sulfur atom of tosyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards product formation.[8][9] The hydroxyl group of the pyrrolidinol is a poorer nucleophile than the amine and generally does not compete significantly under these conditions.
Caption: Mechanism of Tosylation of (R)-3-Pyrrolidinol.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis of N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol.
Materials:
-
(R)-3-Pyrrolidinol[10]
-
para-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add pyridine or triethylamine (1.2-1.5 eq) dropwise.
-
Tosyl Chloride Addition: To the stirred solution, add para-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding 1 M HCl and stir for 15 minutes.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the pure product.
Process Optimization and Causality
-
Choice of Base: Pyridine and triethylamine are commonly used bases. Triethylamine is a stronger, non-nucleophilic base, which can accelerate the reaction. Pyridine can also act as a nucleophilic catalyst. The choice may depend on the scale and desired reaction rate.
-
Solvent: Dichloromethane is a good choice due to its ability to dissolve the reactants and its inertness under the reaction conditions.
-
Temperature Control: The initial addition of reagents at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Stoichiometry: A slight excess of tosyl chloride is used to ensure complete consumption of the starting pyrrolidinol. A larger excess should be avoided to simplify purification.
Alternative Synthetic Approaches
While direct tosylation is the most common route, other strategies exist, particularly for large-scale synthesis or when starting from different precursors.
Chiral Pool Synthesis from Amino Acids
Asymmetric Synthesis
Modern asymmetric synthesis methodologies can also be employed to construct the chiral pyrrolidine ring.[12][13] These methods, which include catalytic asymmetric hydrogenations and cycloadditions, can provide high enantiomeric purity but may require specialized catalysts and conditions.
Caption: Overview of Synthetic Routes to the Target Compound.
Characterization and Quality Control
Ensuring the purity and structural integrity of the synthesized N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule.[14][15][16] The proton NMR spectrum will show characteristic signals for the aromatic protons of the tosyl group, the methyl group of the tosyl moiety, and the protons of the pyrrolidine ring. The carbon NMR will similarly display distinct peaks for all the carbon atoms in the molecule.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the O-H stretch of the alcohol, the S=O stretches of the sulfonyl group, and C-H stretches.
Purity and Enantiomeric Excess Determination
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the product, ensuring that the stereochemistry has been retained throughout the synthesis.
-
Melting Point: A sharp melting point range is indicative of high purity.[6]
Table of Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic, pyrrolidine, hydroxyl, and methyl protons.[14][16] |
| ¹³C NMR | Peaks for all 11 unique carbon atoms.[15] |
| MS (ESI+) | [M+H]⁺ at m/z 242.08 |
| Chiral HPLC | A single major peak for the (R)-enantiomer. |
Safety Considerations
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
para-Toluenesulfonyl chloride: Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Pyridine/Triethylamine: Flammable, toxic, and irritants.
-
Dichloromethane: A suspected carcinogen.
-
Hydrochloric Acid: Corrosive.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The synthesis of N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol via the direct tosylation of (R)-3-pyrrolidinol is a robust and reliable method that is widely applicable in both academic and industrial settings. A thorough understanding of the reaction mechanism, optimization of process parameters, and rigorous analytical characterization are essential for obtaining a high-quality product. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable chiral building block for their drug discovery and development endeavors.
References
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Marcotullio, M. C., Campagna, V., Sternativo, S., Costantino, F., & Curini, M. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. [Link]
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Green, N. J., & Woodward, J. J. (2021). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central. [Link]
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Amerigo Scientific. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). [Link]
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Bergmann, D., & Kroutil, W. (2000). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Arkivoc, 2000(5), 123-130. [Link]
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Synthesis of New [(2S)-N-(p-Tolylsulfonyl)-2- Pyrrolidinyl]Propyl 2,3,4-Tri-O-Acetyl. (2025). Science of Synthesis. [Link]
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Wang, H., Park, H., & Baik, M. H. (2018). A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. National Institutes of Health. [Link]
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A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. (2025). ResearchGate. [Link]
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Adding Tosylate Group Mechanism | Organic Chemistry. (2021). YouTube. [Link]
- Process for preparing 3-pyrrolidinol. (1990).
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PubMed Central. [Link]
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Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). PubMed Central. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PubMed Central. [Link]
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Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. (n.d.). Arkivoc. [Link]
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Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
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Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
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A Technical Guide to 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol: Nomenclature, Properties, and Synthetic Applications
Introduction
In the landscape of modern pharmaceutical development and asymmetric organic synthesis, the use of chiral building blocks is a cornerstone for creating stereochemically pure and biologically active molecules.[1][2][] Among these essential synthons, 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol has emerged as a valuable intermediate, prized for its defined stereochemistry and versatile reactivity. This technical guide provides an in-depth analysis of its nomenclature, physicochemical properties, and, most significantly, its application as a key starting material in the synthesis of complex pharmaceutical agents. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule is critical for leveraging its synthetic potential.
Nomenclature and Stereochemistry: Decoding the Name
The systematic name, this compound, encapsulates the precise structural and stereochemical identity of the molecule. A breakdown of each component is essential for a complete understanding.
-
Pyrrolidinol Core: The base of the molecule is a five-membered saturated nitrogen-containing heterocycle, pyrrolidine, which is substituted with a hydroxyl (-OH) group at the 3-position.
-
1-(p-Tosyl) Group: The nitrogen atom at position 1 of the pyrrolidine ring is protected by a para-toluenesulfonyl group, commonly abbreviated as "Tosyl" or "Ts". This group, derived from p-toluenesulfonyl chloride, is a robust protecting group for amines.[4][5] It serves to decrease the nucleophilicity and basicity of the nitrogen atom, preventing unwanted side reactions and allowing for selective functionalization elsewhere in the molecule.
-
(R)-Configuration: This descriptor refers to the absolute configuration of the chiral center at carbon-3, the atom bearing the hydroxyl group. According to the Cahn-Ingold-Prelog (CIP) priority rules, the four substituents attached to this stereocenter are ranked based on atomic number.[4][6][7][8] For this molecule, the priority is: 1. -OH, 2. -N(Ts)CH2-, 3. -CH2- (at C4), 4. -H. With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, thus assigning the (R) configuration (from the Latin rectus, meaning right).[9][10]
-
(-)-Optical Activity: This symbol, also known as the levorotatory designation, indicates the direction in which the molecule rotates plane-polarized light. A solution of this compound rotates light to the left (counter-clockwise).[11] It is crucial to note that there is no direct, predictable correlation between the (R)/(S) designation and the direction of optical rotation (+)/(-).[10]
Common Synonyms: Due to the complexity of the systematic name, several synonyms are frequently used in literature and commercial catalogs:
-
N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol[12]
-
(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol[13]
-
(R)-1-(p-Tosyl)-3-pyrrolidinol
-
(R)-1-tosylpyrrolidin-3-ol[13]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized in the table below. These data are critical for handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 133034-00-1 | [12] |
| Molecular Formula | C₁₁H₁₅NO₃S | [12] |
| Molecular Weight | 241.31 g/mol | [12] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 61-65 °C (lit.) | |
| Optical Activity | [α]²⁰/D −26.5°, c = 1 in methanol | |
| SMILES String | Cc1ccc(cc1)S(=O)(=O)N2CCC2 | [12] |
| InChI Key | GOIRRXGVYYWCGC-SNVBAGLBSA-N | [12] |
Core Application: A Chiral Building Block in Pharmaceutical Synthesis
The primary value of this compound lies in its role as a chiral synthon. Its pre-defined stereocenter is incorporated into the final target molecule, ensuring the desired stereochemistry without the need for complex resolution or asymmetric induction steps later in the synthesis.
Case Study: Synthesis of Darifenacin
A prominent example of its application is in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[14] The (S)-configuration of the pyrrolidine ring in the final Darifenacin molecule is critical for its pharmacological activity, and this stereochemistry is directly derived from the (R)-center of the starting material through a reaction that proceeds with inversion of configuration.
The synthetic pathway, as outlined in pharmaceutical patents, leverages the reactivity of the hydroxyl group.[13][15][16] The key transformation involves converting the hydroxyl group into a good leaving group, which is then displaced by a nucleophile in an Sₙ2 reaction, thereby inverting the stereocenter from (R) to (S).
Experimental Workflow: Synthesis of a Key Darifenacin Intermediate
The following workflow illustrates the conversion of this compound to a key cyano-intermediate in the synthesis of Darifenacin.
Caption: Synthetic workflow for Darifenacin synthesis from this compound.
Protocol: Two-Step Synthesis of the Cyano-Intermediate
The following protocol is a representative synthesis based on procedures described in the patent literature.[15][17]
Step 1: Activation via Tosylation (Inversion of Stereochemistry)
-
Objective: To convert the hydroxyl group of this compound into a tosylate, an excellent leaving group, which proceeds with inversion of stereochemistry at the C3 position under Mitsunobu-type conditions or similar methods to yield 1-tosyl-3-(S)-(-)-tosyloxypyrrolidine.
-
Methodology:
-
Dissolve this compound in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Add triphenylphosphine (PPh₃) and a second tosylating agent like methyl-p-toluenesulfonate.
-
Cool the mixture in an ice bath and add a condensing agent such as diethylazodicarboxylate (DEAD) dropwise.[15][16] The use of DEAD is a known hazard and requires extreme caution.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or HPLC.
-
Work up the reaction mixture, which often involves precipitation and filtration to remove byproducts like triphenylphosphine oxide. The crude product is then purified, typically by crystallization.
-
Step 2: Nucleophilic Displacement (Sₙ2 Reaction)
-
Objective: To displace the newly formed tosylate group with diphenylacetonitrile, forming the crucial carbon-carbon bond.
-
Methodology:
-
In a separate flask, prepare a solution of diphenylacetonitrile in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to deprotonate the diphenylacetonitrile, forming a potent nucleophile.
-
Add the solution of 1-tosyl-3-(S)-(-)-tosyloxypyrrolidine from Step 1 to the nucleophile solution.
-
Heat the reaction mixture to facilitate the Sₙ2 displacement. Monitor the reaction for completion.
-
Upon completion, quench the reaction carefully with water and perform an extractive workup.
-
The resulting product, 3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine, is then isolated and purified.
-
The Role and Removal of the Tosyl Protecting Group
The tosyl group is instrumental in the synthetic sequence described. Its electron-withdrawing nature slightly acidifies the protons on the adjacent carbon atoms, but its primary role here is the protection of the pyrrolidine nitrogen. However, for the final stages of the Darifenacin synthesis, this group must be removed.
Deprotection of N-tosyl groups can be challenging and often requires harsh conditions.[18] Common methods include:
-
Reductive Cleavage: Using reagents like sodium in liquid ammonia or sodium naphthalenide.
-
Acidic Cleavage: Strong acids such as HBr in acetic acid, often in the presence of a scavenger like phenol, can be effective.[15] This is the method frequently cited for the Darifenacin synthesis.
The choice of deprotection method must be compatible with the other functional groups present in the molecule.
Conclusion
This compound is a highly valuable chiral building block with a well-defined stereochemical and structural identity. Its utility is powerfully demonstrated in the industrial synthesis of the pharmaceutical agent Darifenacin, where its inherent chirality is elegantly transferred to the final product through a stereoinvertive reaction sequence. For scientists engaged in the synthesis of complex chiral molecules, particularly within drug discovery, a comprehensive understanding of the nomenclature, properties, and reactive potential of this synthon is essential for the strategic design of efficient and stereocontrolled synthetic routes.
References
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Study.com. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson. Available from: [Link]
-
Global Substance Registration System. 3-PYRROLIDINOL, (3R)-. Available from: [Link]
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The Cahn-Ingold-Prelog rules. Available from: [Link]
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Chem slidesToShow. Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. YouTube; 2023. Available from: [Link]
-
Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Available from: [Link]
- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Wikipedia. Cahn–Ingold–Prelog priority rules. Available from: [Link]
-
National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
ResearchGate. Enantioselective Synthesis of 2,3,4,5‐Tetra(hydroxyalkyl)pyrrolidines through 1,3‐Dipolar Cycloadditions | Request PDF. Available from: [Link]
- Google Patents. WO2009125430A2 - Improved process for producing darifenacin.
-
Technical Disclosure Commons. Improved process for the preparation of 1-tosyl-3-(S)-tosyloxypyrrolidine. 2024. Available from: [Link]
- Google Patents. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process.
-
Chemistry LibreTexts. 3.6 Cahn-Ingold Prelog Rules. 2019. Available from: [Link]
- Google Patents. WO2007076157A2 - Processes for preparing darifenacin hydrobromide.
-
Amerigo Scientific. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). Available from: [Link]
- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
PubMed. Synthesis of chiral building blocks for use in drug discovery. Available from: [Link]
-
ResearchGate. Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline derivatives | Request PDF. Available from: [Link]
-
The Crucial Role of Chiral Building Blocks in Modern Drug Discovery. Available from: [Link]
-
SciSpace. A simple and mild method for the removal of the NIm-tosyl protecting group. Available from: [Link]
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8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Available from: [Link]
-
Master Organic Chemistry. Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. 2016. Available from: [Link]
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National Center for Biotechnology Information. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem. Available from: [Link]
-
The Crucial Role of Chiral Building Blocks in Modern Drug Discovery. Available from: [Link]
-
Pharmaffiliates. 131912-34-0| Chemical Name : 1-Tosyl-3-pyrrolidinol Tosylate. Available from: [Link]
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1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol melting point and solubility
An In-Depth Technical Guide to the Physicochemical Properties of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the critical physicochemical properties of this compound, a key chiral intermediate in pharmaceutical development and asymmetric organic synthesis.[1] We delve into a detailed examination of its melting point and solubility profile, grounding the discussion in both established literature values and practical, field-proven experimental methodologies. This document is structured to serve as a practical resource for scientists, offering not just data, but also the underlying scientific principles and detailed protocols for in-house verification. Key data is summarized in tabular format for rapid assessment, and experimental workflows are visualized to ensure clarity and reproducibility.
Introduction: The Significance of this compound
This compound (CAS No. 133034-00-1) is a versatile chiral building block of significant interest in medicinal chemistry.[1] Its structure incorporates a pyrrolidine ring, a chiral hydroxyl center, and a p-toluenesulfonyl (tosyl) group. This unique combination of features makes it an invaluable starting material for the synthesis of complex molecules with specific stereochemical configurations, which is an essential requirement in modern drug development.[1] The tosyl group serves as an excellent protecting group for the nitrogen atom and can also function as a leaving group, enhancing the compound's reactivity in various synthetic applications.[1]
A thorough understanding of its fundamental physicochemical properties, such as melting point and solubility, is a prerequisite for its effective use in synthesis, purification, and formulation. These parameters directly influence reaction kinetics, process scalability, and the ultimate purity of the final active pharmaceutical ingredient (API).
Core Physicochemical Properties
This section details the essential physical and chemical characteristics of this compound, focusing on melting point as an indicator of purity and solubility as a determinant of its behavior in various chemical environments.
Molecular Identity and Key Characteristics
A summary of the compound's key identifiers and properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 133034-00-1 | [2][3] |
| Molecular Formula | C₁₁H₁₅NO₃S | [1][3] |
| Molecular Weight | 241.31 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Optical Rotation | [α]20/D = -26.5° (c=1 in methanol) | [1][2] |
Melting Point Analysis
The melting point of a crystalline solid is a critical physical property that serves as a primary indicator of its identity and purity. For a pure compound, the melting point is typically sharp, occurring over a narrow range of 0.5-1.0°C. The presence of impurities disrupts the crystalline lattice, leading to a depression of the melting point and a broadening of the melting range.[4]
Reported Melting Point
The literature value for the melting point of this compound is consistently reported within a specific range.
| Parameter | Temperature Range (°C) | Source(s) |
| Melting Point (lit.) | 61 - 65 °C | [1][2][5] |
Experimental Protocol for Melting Point Determination
The following protocol describes a robust method for verifying the melting point using a modern digital melting point apparatus (e.g., Mel-Temp or DigiMelt). The causality behind this protocol is to ensure slow, controlled heating, which is essential for achieving thermal equilibrium between the sample and the heating block, thereby yielding an accurate measurement.[6]
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle to ensure uniform packing and efficient heat transfer.[7]
-
Press the open end of a capillary tube into the powdered sample. A small amount of solid will be trapped in the opening.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the bottom sealed end.[6][8] The required sample height is 2-3 mm.[4][6] Using a larger sample can introduce significant error due to uneven heating.[6]
-
-
Initial Rapid Determination (Optional but Recommended):
-
Precise Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed.
-
Insert a new, freshly packed capillary tube.
-
Set the starting temperature to approximately 10°C below the expected melting point (i.e., start at ~50°C).
-
Set the heating ramp rate to a slow value, typically 1-2°C per minute.[7] This is the most critical step. A rapid heating rate near the melting point will cause a lag between the thermometer reading and the actual sample temperature, resulting in an erroneously wide melting range.[6]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature (T₁) at which the first liquid droplet appears.[7]
-
Record the temperature (T₂) at which the entire sample has completely transitioned to a clear liquid.[6]
-
The melting point is reported as the range T₁ - T₂.
-
Workflow for Melting Point Determination
Caption: Figure 1: A standardized workflow for the accurate determination of a compound's melting point.
Solubility Profile
Solubility is a measure of a solute's ability to dissolve in a solvent to form a homogeneous solution. It is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[9] The solubility of this compound is dictated by a balance between its structural features:
-
Polar Groups: The hydroxyl (-OH) group and the sulfonyl (-SO₃-) group can participate in hydrogen bonding, promoting solubility in polar protic solvents.
-
Nonpolar Groups: The aromatic p-tolyl group and the aliphatic pyrrolidine ring are nonpolar, favoring solubility in organic solvents.
Known and Predicted Solubility
While comprehensive quantitative solubility data is not widely published, a qualitative profile can be constructed from known data and structural analysis.
| Solvent Class | Solvent Example | Predicted/Known Solubility | Rationale |
| Polar Protic | Water | Insoluble / Very Slightly Soluble | The large, nonpolar tosyl group dominates the molecule's character, outweighing the influence of the single hydroxyl group. |
| Methanol | Soluble | The compound's optical rotation is measured in methanol, confirming its solubility.[1][2] Methanol's alkyl group helps solvate the nonpolar portions of the molecule. | |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Likely Soluble | These solvents can effectively solvate the large organic structure. |
| Aqueous Acid | 5% HCl | Insoluble | The nitrogen atom is part of a sulfonamide, which is non-basic and will not be protonated to form a soluble salt.[10] |
| Aqueous Base | 5% NaOH | Insoluble | The hydroxyl group is not acidic enough to be deprotonated by NaOH to form a soluble salt. |
Experimental Protocol for Qualitative Solubility Testing
This protocol provides a systematic approach to determining the solubility of the compound in various solvents, which is crucial for selecting appropriate solvents for reactions, extractions, and recrystallizations.
-
General Procedure:
-
Place approximately 25 mg of the compound into a small test tube.[11]
-
Add the chosen solvent dropwise, up to a total volume of 0.75-1.0 mL.[11]
-
After each addition, shake the tube vigorously for 10-20 seconds.[11]
-
Observe if the solid dissolves completely. A compound is generally considered "soluble" if it dissolves to the extent of ~3 g per 100 mL of solvent.
-
-
Solvent Selection and Testing Order:
-
Step 1: Water. Test for solubility in deionized water at room temperature.[12] If it is insoluble, proceed to the next steps.
-
Step 2: 5% Aqueous NaOH. Test for solubility. If the compound dissolves, it indicates the presence of an acidic functional group.[10]
-
Step 3: 5% Aqueous HCl. If the compound was insoluble in water and NaOH, test its solubility in 5% HCl. Dissolution indicates the presence of a basic functional group, most commonly an amine.[10][13]
-
Step 4: Common Organic Solvents. Systematically test solubility in a range of common laboratory solvents, such as methanol, ethanol, ethyl acetate, acetone, and dichloromethane (DCM).
-
Workflow for Systematic Solubility Classification
Sources
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- 4. mt.com [mt.com]
- 5. 133034-00-1 CAS MSDS (this compound 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 13. www1.udel.edu [www1.udel.edu]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its rigid pyrrolidine core, functionalized with a hydroxyl group and protected with a tosyl group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1] Accurate structural elucidation and purity assessment of this compound are paramount for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive characterization of such molecules, providing detailed information about the chemical environment of each atom. This in-depth technical guide provides a thorough analysis of the ¹H and ¹³C NMR data for this compound, offering insights into spectral interpretation, experimental considerations, and the structural information that can be derived.
Molecular Structure and Numbering
The chemical structure and atom numbering scheme for this compound are presented below. This numbering will be used for the assignment of NMR signals throughout this guide.
Figure 1. Molecular structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing nature of the tosyl group and the hydroxyl functionality.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.75 | d | 2H | H-2', H-6' (Aromatic) |
| 7.33 | d | 2H | H-3', H-5' (Aromatic) |
| 4.45 | m | 1H | H-3 |
| 3.60 - 3.40 | m | 2H | H-2a, H-5a |
| 3.35 - 3.15 | m | 2H | H-2b, H-5b |
| 2.44 | s | 3H | CH₃ (Tosyl) |
| 2.20 - 2.00 | m | 2H | H-4 |
| 1.95 | br s | 1H | OH |
Expert Analysis of the ¹H NMR Spectrum:
-
Aromatic Protons: The protons on the p-tolyl group appear as two distinct doublets at approximately 7.75 and 7.33 ppm. The downfield shift of the H-2' and H-6' protons is due to the deshielding effect of the adjacent sulfonyl group. The coupling between these ortho protons typically results in a coupling constant (J) of around 8 Hz.
-
Pyrrolidine Ring Protons: The protons on the pyrrolidine ring exhibit complex multiplets due to diastereotopicity and spin-spin coupling.
-
The H-3 proton, attached to the carbon bearing the hydroxyl group, appears as a multiplet around 4.45 ppm. Its downfield shift is a direct consequence of the electronegative oxygen atom.
-
The protons on C-2 and C-5 are diastereotopic, meaning they are chemically non-equivalent. This results in separate signals for the axial and equatorial protons, which appear as complex multiplets in the range of 3.15 to 3.60 ppm.
-
The protons on C-4 also form a complex multiplet, typically found further upfield around 2.00-2.20 ppm.
-
-
Tosyl Methyl Protons: The three protons of the methyl group on the tosyl moiety give rise to a sharp singlet at approximately 2.44 ppm. This is a characteristic signal for the tosyl group.
-
Hydroxyl Proton: The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the concentration and solvent. In this case, it is observed around 1.95 ppm.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 143.7 | C-4' (Aromatic) |
| 134.2 | C-1' (Aromatic) |
| 129.8 | C-3', C-5' (Aromatic) |
| 127.8 | C-2', C-6' (Aromatic) |
| 69.5 | C-3 |
| 54.5 | C-2 |
| 49.0 | C-5 |
| 34.5 | C-4 |
| 21.5 | CH₃ (Tosyl) |
Expert Analysis of the ¹³C NMR Spectrum:
-
Aromatic Carbons: The four distinct signals in the aromatic region (127-144 ppm) correspond to the carbons of the p-tolyl group. The quaternary carbons (C-1' and C-4') are typically less intense than the protonated carbons.
-
Pyrrolidine Ring Carbons:
-
The C-3 carbon, bonded to the hydroxyl group, is the most downfield of the pyrrolidine ring carbons, appearing around 69.5 ppm due to the deshielding effect of the oxygen atom.
-
The C-2 and C-5 carbons, adjacent to the nitrogen atom, are also deshielded and resonate around 54.5 ppm and 49.0 ppm, respectively.
-
The C-4 carbon is the most upfield of the ring carbons, appearing at approximately 34.5 ppm.
-
-
Tosyl Methyl Carbon: The carbon of the methyl group on the tosyl moiety gives a characteristic signal at around 21.5 ppm.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
- Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
- Cap the tube and gently agitate to ensure complete dissolution of the sample.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Tune and match the probe for both ¹H and ¹³C frequencies.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Typically 12-15 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
4. ¹³C NMR Acquisition Parameters:
- Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., with NOE).
- Spectral Width: Typically 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR to achieve a good signal-to-noise ratio.
5. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum to obtain pure absorption lineshapes.
- Perform baseline correction.
- Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
- Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, often aided by 2D NMR experiments like COSY and HSQC.
Logical Relationships in Spectral Interpretation
The interpretation of NMR spectra is a logical process that involves correlating different pieces of information to deduce the molecular structure.
Figure 2. Logical workflow for NMR spectral interpretation.
Conclusion
The ¹H and ¹³C NMR data presented in this guide provide a comprehensive and reliable reference for the characterization of this compound. A thorough understanding of this spectral data is crucial for scientists and researchers to ensure the identity, purity, and structural integrity of this important chiral building block in their synthetic endeavors. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR spectra, which is the foundation for accurate data analysis and interpretation. By following the principles of scientific integrity and leveraging the power of NMR spectroscopy, researchers can confidently utilize this versatile molecule in the development of new chemical entities.
References
-
Vertex AI Search. This compound. [1]
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A-Technical-Guide-to-the-FT-IR-and-Mass-Spectrometry-Analysis-of-1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
Abstract
This comprehensive technical guide provides an in-depth analysis of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol, a chiral building block crucial in pharmaceutical synthesis. We delve into the principles and practical applications of Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS) for the structural elucidation and quality control of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and field-proven insights to ensure analytical integrity and accelerate research endeavors.
Introduction: The Significance of this compound in Drug Development
This compound, with a molecular formula of C11H15NO3S and a molecular weight of 241.31 g/mol , is a vital chiral intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its stereospecific nature makes it an essential component in the development of enantiomerically pure drugs, where the chirality of a molecule can dictate its pharmacological activity and safety profile.
The tosyl group (p-toluenesulfonyl) serves as a robust protecting group for the pyrrolidine nitrogen, enhancing the compound's stability and directing its reactivity in subsequent synthetic steps.[2] The hydroxyl group on the pyrrolidine ring provides a key functional handle for further molecular elaboration. Given its critical role, rigorous analytical characterization is paramount to confirm its identity, purity, and structural integrity. This guide will focus on two powerful analytical techniques, FT-IR and mass spectrometry, to achieve this.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Group Identity
FT-IR spectroscopy is an indispensable tool for the rapid and non-destructive identification of functional groups within a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies, providing a unique "fingerprint" of the compound.
Experimental Protocol: FT-IR Analysis
A robust FT-IR analysis begins with meticulous sample preparation and data acquisition.
Methodology:
-
Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet. Alternatively, for a quicker analysis, a thin film can be cast from a suitable solvent, or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: A calibrated FT-IR spectrometer is used for analysis.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
FT-IR Spectrum Interpretation
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its distinct functional groups.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Significance |
| 3600-3200 (broad) | O-H stretch | Hydroxyl (-OH) | Confirms the presence of the alcohol functionality. The broadness indicates hydrogen bonding. |
| 3100-3000 | C-H stretch (aromatic) | p-Toluenesulfonyl group | Indicates the presence of the aromatic ring. |
| 2980-2850 | C-H stretch (aliphatic) | Pyrrolidine ring | Corresponds to the C-H bonds of the saturated heterocyclic ring. |
| 1600-1580 | C=C stretch (aromatic) | p-Toluenesulfonyl group | Further confirms the presence of the aromatic ring. |
| 1350-1300 & 1175-1150 | Asymmetric & Symmetric S=O stretch | Sulfonamide (-SO₂N-) | These two strong bands are highly characteristic of the tosyl group.[3] |
| 1090-1070 | C-N stretch | Pyrrolidine ring | Relates to the stretching of the carbon-nitrogen bond in the pyrrolidine ring. |
| 1050-1000 | C-O stretch | Secondary alcohol | Indicates the C-O single bond of the hydroxyl group. |
Causality Behind Spectral Features: The presence of the broad O-H stretching band is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The distinct and strong absorptions for the S=O stretches are due to the large change in dipole moment associated with these vibrations, making them readily identifiable and a key diagnostic feature for the tosyl group.
Visualizing the FT-IR Workflow
Caption: Workflow for FT-IR analysis of this compound.
Mass Spectrometry: Unraveling the Molecular Weight and Structure
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
The choice of ionization technique is critical for obtaining meaningful mass spectra. For a moderately polar and thermally labile compound like this compound, soft ionization techniques are preferred.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a suitable technique.[4] In ESI, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then separated based on their m/z ratio by a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mass Spectrum Interpretation
In ESI-MS, this compound is expected to be observed as a protonated molecule, [M+H]⁺.
Expected Molecular Ion:
-
Molecular Formula: C₁₁H₁₅NO₃S
-
Molecular Weight: 241.31 Da[1]
-
Expected [M+H]⁺ ion: m/z 242.08
Fragmentation Analysis (MS/MS):
By inducing fragmentation of the precursor ion (m/z 242.08) through collision-induced dissociation (CID), we can gain further structural information. The fragmentation pathways are governed by the stability of the resulting fragment ions.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure | Significance |
| 242.08 | 155.05 | C₄H₉NO (Pyrrolidinol) | [CH₃C₆H₄SO₂]⁺ | Formation of the stable tosyl cation. This is a very common and indicative fragmentation for tosylated compounds. |
| 242.08 | 91.05 | C₄H₈NO₃S | [C₇H₇]⁺ | Formation of the tropylium ion, a characteristic fragment from the toluene moiety of the tosyl group. |
| 242.08 | 87.06 | C₇H₇SO₂ | [C₄H₉NO]⁺ | Protonated 3-pyrrolidinol. |
| 242.08 | 70.06 | C₇H₇SO₂ + H₂O | [C₄H₈N]⁺ | Loss of water from the protonated pyrrolidinol fragment. |
Causality Behind Fragmentation: The fragmentation of the protonated molecule is driven by the cleavage of the weakest bonds and the formation of the most stable charged and neutral species. The S-N bond is relatively labile, leading to the characteristic loss of the pyrrolidinol moiety and the formation of the highly stable tosyl cation (m/z 155). The formation of the tropylium ion (m/z 91) is a classic fragmentation pathway for toluene-containing compounds.
Visualizing the Mass Spectrometry Workflow
Caption: Workflow for ESI-MS analysis of this compound.
Conclusion: A Synergistic Approach to Analytical Certainty
The combined application of FT-IR and mass spectrometry provides a powerful and self-validating system for the comprehensive analysis of this compound. FT-IR offers a rapid confirmation of the presence of key functional groups, while mass spectrometry provides definitive information on molecular weight and structural connectivity through fragmentation analysis. By integrating the insights from both techniques, researchers and drug development professionals can confidently verify the identity and purity of this critical chiral building block, ensuring the integrity of their synthetic processes and the quality of their final products.
References
-
Amerigo Scientific. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 108735, this compound". PubChem. [Link]
-
ResearchGate. FTIR spectra of tosyl starch samples obtained in different solvent systems. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Szostak, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 601. [Link]
-
Wikipedia. Tosyl group. [Link]
Sources
A Technical Guide to the Commercial Availability, Procurement, and Application of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
Abstract
This technical guide serves as an essential resource for researchers, chemists, and drug development professionals on the chiral building block, 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds and approved drugs.[1][2] This guide provides an in-depth analysis of the compound's properties, its critical applications in synthesis, a survey of its commercial availability, and a framework for supplier evaluation and quality control. By integrating technical data with practical insights, this document aims to empower scientists to source and utilize this vital reagent with confidence, ensuring the integrity and reproducibility of their research.
Introduction: The Strategic Importance of a Chiral Building Block
This compound (CAS No. 133034-00-1) is a versatile heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its value is derived from a combination of features: the chiral 3-hydroxypyrrolidine core, which provides a stereochemically defined scaffold, and the N-tosyl group. The para-toluenesulfonyl (tosyl) group serves two primary functions: it acts as a robust protecting group for the nitrogen atom and, due to its electron-withdrawing nature, it activates the molecule for various transformations, often functioning as an excellent leaving group in nucleophilic substitution reactions.[3]
The ability to introduce a specific stereochemical configuration is paramount in drug development, where enantiomers of a compound can have vastly different pharmacological and toxicological profiles.[3] As such, chiral building blocks like this compound are indispensable starting materials for the synthesis of complex, enantiomerically pure target molecules.[4] This guide provides a comprehensive overview of its procurement and application, ensuring researchers can effectively integrate this reagent into their synthetic workflows.
Physicochemical & Structural Properties
A thorough understanding of a reagent's properties is the foundation of its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 133034-00-1 | [5] |
| Molecular Formula | C₁₁H₁₅NO₃S | [5] |
| Molecular Weight | 241.31 g/mol | [5] |
| Synonyms | N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol, (3R)-1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinol | [6] |
| Appearance | White to off-white solid | |
| Melting Point | 61-65 °C (lit.) | [6] |
| Optical Activity | [α]20/D −26.5°, c = 1 in methanol | [6] |
| Purity | Typically ≥98% | [5] |
| InChI Key | GOIRRXGVYYWCGC-SNVBAGLBSA-N | [5] |
| Canonical SMILES | Cc1ccc(cc1)S(=O)(=O)N2CCC2 | [5] |
Core Applications in Synthesis and Drug Discovery
The utility of this compound stems from its role as a versatile intermediate. Its applications are broadly categorized into pharmaceutical development and asymmetric synthesis.
-
Pharmaceutical Development : This compound is a key intermediate in the synthesis of a wide array of pharmaceuticals, particularly those targeting neurological disorders.[3][4] The pyrrolidine ring is a common motif in drugs due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for binding to biological targets.[1]
-
Organic Synthesis & Chiral Catalysis : It is widely employed as a reagent and building block for creating more complex molecules with high specificity.[4][6] The chiral alcohol can be used to direct subsequent reactions or can be converted into other functional groups, while the tosyl group can be removed under specific conditions to reveal the secondary amine. This makes it a valuable precursor for chiral ligands used in asymmetric catalysis.[3][4]
Caption: Synthetic pathways originating from this compound.
Commercial Availability and Supplier Analysis
Navigating the chemical supplier landscape is a critical skill for researchers. Availability, purity, and documentation can vary significantly between vendors.
Market Landscape: Several chemical suppliers list this compound in their catalogs. However, it is noteworthy that some major suppliers, such as Sigma-Aldrich (MilliporeSigma), have discontinued this product, which may impact long-term project planning for labs that rely on a single source. Therefore, researchers should identify and qualify multiple potential suppliers.
Representative Supplier Comparison:
| Supplier | Product Name/Number | Purity | Notes |
| Amerigo Scientific | 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (CBB1134347) | 98% | Does not provide analytical data; buyer assumes responsibility for purity confirmation.[5] |
| Chem-Impex | This compound | N/A | Emphasizes its role as a building block in medicinal chemistry.[3] |
| ChemicalBook | This compound 98 | 98% | Aggregates multiple suppliers, primarily from Asia.[6][7] |
| Toronto Research Chemicals | 1-Tosyl-3-pyrrolidinol (T686150) | N/A | Note: This may be the racemic mixture; chirality should be confirmed before ordering.[8] |
Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Researchers must conduct their own due diligence.
Trustworthiness: The Importance of Self-Validation Given that some suppliers explicitly state that the buyer is responsible for confirming identity and purity, establishing a robust internal quality control (QC) process is not just recommended, but essential.[5] Relying solely on the label information without verification can jeopardize research outcomes. A Certificate of Analysis (CoA) should always be requested and scrutinized. It should contain, at a minimum, the lot number, purity determined by a specified method (e.g., HPLC, GC, or NMR), and confirmation of stereochemistry (e.g., optical rotation).
Procurement and Quality Control Workflow
A systematic approach to procuring and validating chemical reagents is critical for ensuring experimental reproducibility.
Caption: A systematic workflow for reagent procurement and validation.
Experimental Protocol: Incoming Quality Control (QC)
This protocol outlines a self-validating system for confirming the identity and purity of a newly acquired batch of this compound.
Objective: To verify the identity, purity, and stereochemical integrity of the received material against the supplier's Certificate of Analysis.
Methodologies:
-
Melting Point Analysis:
-
Load a small, dry sample into a capillary tube.
-
Use a calibrated melting point apparatus to determine the melting range.
-
Acceptance Criteria: The observed range should be sharp (e.g., within 2-3 °C) and fall within the literature value of 61-65 °C.[6] A broad or depressed melting point suggests impurities.
-
-
Proton NMR (¹H NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Acceptance Criteria: The spectrum should show characteristic peaks corresponding to the tosyl group (aromatic protons and methyl singlet) and the pyrrolidinol ring protons. The integration of these peaks should match the expected proton count. The absence of significant unassigned peaks is critical.
-
-
Optical Rotation:
-
Prepare a solution of the compound at a precise concentration (e.g., c = 1) in methanol, as specified in the literature.[6]
-
Use a calibrated polarimeter to measure the specific rotation at the sodium D-line (589 nm).
-
Acceptance Criteria: The measured specific rotation should be close to the literature value of -26.5°. A value near zero would indicate a racemic mixture, while a significantly different value could suggest contamination with the other enantiomer or a different substance entirely.
-
Safety, Handling, and Storage
Proper handling is crucial for laboratory safety and maintaining the integrity of the reagent.
Hazard Identification: Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[9][10][11]
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Storage and Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Work in a chemical fume hood to avoid inhalation of dust.
Conclusion
This compound is a high-value chiral building block with significant applications in modern organic synthesis and drug discovery. While commercially available, researchers must adopt a vigilant and systematic approach to its procurement. The discontinuation of this product by some major suppliers underscores the importance of diversifying sources and implementing a rigorous, self-validating internal quality control protocol. By following the workflows and analytical checks outlined in this guide, scientists can ensure the quality and integrity of this critical reagent, thereby safeguarding the validity and success of their research endeavors.
References
-
Amerigo Scientific. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). [Link]
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Apex Molecules. This compound. [Link]
-
Chemical-Suppliers.com. This compound | CAS 133034-00-1. [Link]
-
Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. [Link]
-
Nena, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]
-
European Patent Office. Process for the preparation of a pyrrolidinol compound. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Reddy, C. B., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4819-4841. [Link]
-
Atanasov, A. G., et al. (2021). The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery. Biomolecules, 11(6), 886. [Link]
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Methodological & Application
Application Notes and Protocols: Diastereoselective Synthesis with 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Chiral Pyrrolidine Scaffold
The pyrrolidine ring is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Its prevalence in FDA-approved drugs underscores the importance of synthetic methods that can produce enantiomerically pure pyrrolidine derivatives.[3] 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol, hereafter referred to as 1 , is a versatile chiral building block derived from the chiral pool. Its rigid, stereodefined structure makes it an invaluable precursor for complex molecules where precise control of stereochemistry is paramount.
This guide details the strategic application of compound 1 in diastereoselective synthesis. We will move beyond simple descriptions of reactions to explore the underlying principles of stereocontrol and provide detailed, field-proven protocols for its use as a chiral template and as a precursor to high-value chiral ligands.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | (R)-1-(toluene-4-sulfonyl)pyrrolidin-3-ol |
| CAS Number | 133034-00-1 |
| Molecular Formula | C₁₁H₁₅NO₃S |
| Molecular Weight | 241.31 g/mol |
| Appearance | White to off-white solid |
| Optical Rotation | [α]20/D −26.5°, c = 1 in methanol[1] |
Core Principles of Stereocontrol
The synthetic utility of compound 1 is rooted in the interplay of its three key structural features: the inherent chirality of the pyrrolidine ring, the steric and electronic influence of the N-tosyl group, and the reactivity of the C-3 hydroxyl group.
-
Chiral Scaffold: The (R)-stereocenter at the C-3 position provides the fundamental chiral information. The rigidity of the five-membered ring ensures that this information is effectively transmitted to reacting centers, either intramolecularly or to approaching reagents.
-
N-Tosyl Group: The N-para-toluenesulfonyl (tosyl) group is not merely a protecting group. Its significant steric bulk restricts the conformational flexibility of the pyrrolidine ring, creating a well-defined and predictable steric environment. This steric hindrance plays a crucial role in directing the facial approach of incoming reagents.
-
C-3 Hydroxyl Group: This functional group serves as a versatile synthetic handle. It can be used as a nucleophile, be oxidized to a ketone, or be converted into a leaving group to allow for the introduction of other functionalities with high stereocontrol.[4]
Caption: Key structural features of compound 1 that govern its utility in stereoselective synthesis.
Application Note 1: A Chiral Building Block for P,N-Ligand Synthesis
Expert Rationale: Chiral phosphine ligands, particularly those incorporating both a hard nitrogen and a soft phosphorus donor (P,N ligands), are exceptionally effective in a wide range of transition-metal-catalyzed asymmetric reactions.[5] Compound 1 is an ideal precursor for such ligands. The synthesis leverages the C-3 hydroxyl group, converting it into a phosphine moiety while preserving the original stereochemistry. The following protocol details a reliable two-step sequence involving activation of the alcohol and subsequent nucleophilic substitution.
Workflow: Synthesis of a (R)-Pyrrolidinyl Phosphine Ligand
Caption: Synthetic workflow for converting compound 1 into a chiral P,N-ligand.
Protocol 1: Synthesis of (S)-1-(p-Tosyl)-3-(diphenylphosphino)pyrrolidine
This protocol is based on established procedures for alcohol activation and nucleophilic phosphination.[6]
Materials:
-
This compound (1 )
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Potassium diphenylphosphide (KPPh₂) solution (e.g., 0.5 M in THF) or prepared in situ from HPPh₂ and KHMDS
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Step A: Mesylation of this compound
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add this compound (1 ) (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-(p-Tosyl)pyrrolidin-3-yl methanesulfonate. This intermediate is often used in the next step without further purification.
Step B: Nucleophilic Substitution with Potassium Diphenylphosphide
Caution: Organophosphines are air-sensitive and should be handled under an inert atmosphere (N₂ or Ar). Potassium diphenylphosphide is highly reactive.
-
Reaction Setup: In a separate flame-dried flask under nitrogen, dissolve the crude mesylate from Step A (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add a solution of potassium diphenylphosphide (1.3 eq) in THF to the reaction mixture via cannula or syringe.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight. The reaction proceeds with inversion of stereochemistry (Sₙ2).
-
Monitoring: Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Workup: Carefully quench the reaction at 0 °C by adding degassed, saturated aqueous NH₄Cl. Extract the mixture three times with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with degassed brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel under a nitrogen atmosphere using a deoxygenated eluent system (e.g., hexanes/ethyl acetate). The resulting (S)-1-(p-Tosyl)-3-(diphenylphosphino)pyrrolidine should be stored under an inert atmosphere.
Application Note 2: A Chiral Template for Diastereoselective Synthesis
Expert Rationale: Beyond derivatization, compound 1 can serve as a chiral template to build more complex substituted pyrrolidines. A powerful strategy involves oxidizing the C-3 hydroxyl to a ketone, creating a prochiral center. Subsequent nucleophilic addition to the carbonyl is highly diastereoselective, as the bulky N-tosyl group effectively blocks one face of the molecule, forcing the nucleophile to attack from the less hindered side.
Mechanism: Steric-Controlled Nucleophilic Addition
The key to stereocontrol is the conformation of the intermediate N-tosyl-3-pyrrolidinone. The bulky tosyl group dictates the approach of the nucleophile (e.g., a Grignard reagent). The attack occurs from the face trans to the tosyl group's orientation relative to the adjacent ring protons, leading to the preferential formation of one diastereomer.
Caption: Diastereoselective nucleophilic addition to (R)-1-Tosylpyrrolidin-3-one.
Protocol 2: Diastereoselective Synthesis of a 3-Alkyl-3-hydroxypyrrolidine
Step A: Oxidation of this compound to (R)-1-(p-Tosyl)pyrrolidin-3-one
This protocol uses a standard Dess-Martin periodinane (DMP) oxidation, which is mild and efficient.
-
Reaction Setup: To a dry round-bottom flask under nitrogen, add compound 1 (1.0 eq) and anhydrous DCM (0.1 M).
-
Reagent Addition: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Workup: Upon completion, dilute the reaction with diethyl ether and pour it into a vigorously stirred mixture of saturated aqueous NaHCO₃ and sodium thiosulfate (Na₂S₂O₃) (1:1 ratio, approx. 5 times the volume of DCM). Stir until the solid dissolves and the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase twice with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography (e.g., hexanes/ethyl acetate gradient) to yield the pure ketone.
Step B: Diastereoselective Grignard Addition to the Ketone
-
Reaction Setup: To a flame-dried, three-neck flask under nitrogen, add the (R)-1-(p-Tosyl)pyrrolidin-3-one (1.0 eq) from Step A and dissolve in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C.
-
Grignard Addition: Add the Grignard reagent (e.g., MeMgBr, PhMgBr, 1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours. Monitor by TLC.
-
Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Extract the mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification and Analysis: Purify the crude product by flash chromatography. Determine the diastereomeric ratio (d.r.) of the product mixture by ¹H NMR analysis of the crude or purified material.
Expected Outcomes and Data
The stereochemical outcome of the Grignard addition is highly dependent on the steric bulk of the incoming nucleophile.
| Grignard Reagent (R-MgX) | Expected Major Diastereomer | Typical Yield | Typical d.r. |
| MeMgBr | (3R,4R)-3-hydroxy-3-methyl... | >85% | >90:10 |
| EtMgBr | (3R,4R)-3-ethyl-3-hydroxy... | >80% | >92:8 |
| PhMgBr | (3R,4R)-3-hydroxy-3-phenyl... | >90% | >95:5 |
| i-PrMgBr | (3R,4R)-3-hydroxy-3-isopropyl... | >75% | >98:2 |
Note: Data are representative and based on established principles of stereoselective additions to cyclic ketones. Actual results may vary.
Conclusion
This compound is a powerful and versatile chiral precursor in modern organic synthesis. Its well-defined stereochemistry and strategically placed functional groups allow it to be effectively utilized as both a foundational building block for complex chiral ligands and as a recyclable template for the diastereoselective construction of substituted pyrrolidine rings. The protocols provided herein demonstrate robust and reproducible methods for leveraging this reagent to achieve high levels of stereocontrol, making it an essential tool for researchers in pharmaceutical and materials science.
References
-
Guiry, P. J., & Saunders, C. P. (2013). P,N ligands in asymmetric catalysis. Chemical Society Reviews, 42(23), 5508-5526. [Link]
-
Amerigo Scientific. This compound (98%) Product Page. [Link]
-
Liu, R., et al. (2020). Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. Organic Letters, 22(17), 6922–6926. [Link]
-
Orton, G. R. F., Pilgrim, B., & Champness, N. R. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Science, 12(12), 4384-4403. [Link]
-
Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
-
Cheung, C. L., et al. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-442. [Link]
-
Hudson, M. J., et al. (2006). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. The Journal of Organic Chemistry, 71(13), 4877-4884. [Link]
-
Bode, J. W. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]
-
Li, G., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)−H Alkylation. Journal of the American Chemical Society, 145(25), 13676–13687. [Link]
-
Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. [Link]
-
R Discovery. Tertiary Phosphine Ligands Research Articles. [Link]
-
Alonso, I., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7561–7566. [Link]
-
Diaba, F., et al. (2015). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. The Journal of Organic Chemistry, 80(15), 7654-7663. [Link]
-
National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol in Michael additions
Initiating Data Collection
I'm starting by utilizing Google searches to gather relevant literature. My primary focus is understanding 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol's role in Michael additions. I'm aiming for a comprehensive overview of its application and any key studies or methodologies related to its use as a chiral auxiliary.
Expanding the Scope
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Developing Comprehensive Protocol
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Defining the Michael Addition
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Analyzing Catalyst Structure
I've moved on to detailing the catalyst's structure and reasoning. Specifically, I'm breaking down the significance of each part of this compound: the pyrrolidine scaffold, the chiral center, and the tosyl group. I'm focusing on how these elements contribute to the catalytic activity and stereoselectivity in Michael additions, emphasizing the enamine intermediate formation and hydrogen bonding capabilities.
Elaborating on the Mechanism
I'm now detailing the mechanism of enamine catalysis. I'm focusing on creating a Graphviz diagram to visually represent the catalytic cycle, including the chiral enamine formation, attack on the Michael acceptor, and regeneration of the catalyst. I'm specifically addressing how the tosyl and hydroxyl groups create a chiral environment and how hydrogen bonding controls stereoselectivity during the reaction. I'm emphasizing that these features are key to enantioselectivity.
Formulating a Response Plan
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Structuring the Application Note
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Developing the Application Note
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The Chiral Scaffolding: Application Notes on the Use of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol in Asymmetric Organocatalysis
Abstract
This technical guide provides an in-depth exploration of the utility of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol as a versatile chiral building block for the synthesis of highly effective organocatalysts. While not a catalyst in its native form, this compound serves as a readily available and stereochemically defined precursor for a variety of chiral amines and their derivatives. These subsequent catalysts have demonstrated exceptional performance in key asymmetric transformations, including aldol and Michael addition reactions, which are fundamental to the construction of complex, enantioenriched molecules for pharmaceutical and agrochemical applications. This document details the synthesis of a representative chiral diamine catalyst from this compound and provides comprehensive, field-proven protocols for its application in asymmetric synthesis, underscoring the causality behind experimental choices to ensure reproducibility and high stereocontrol.
Introduction: The Strategic Importance of this compound
The pyrrolidine ring is a privileged scaffold in organocatalysis, forming the core of highly successful catalysts such as proline and its derivatives.[1][2] The inherent chirality and conformational rigidity of the five-membered ring allow for the creation of a well-defined chiral environment around the catalytic site, enabling high levels of stereochemical control in a variety of carbon-carbon bond-forming reactions.[1]
This compound emerges as a strategically important starting material due to several key features:
-
Stereochemical Definition: The (R)-configuration at the 3-position provides a reliable source of chirality that can be translated into the final catalyst structure.
-
Versatile Functionality: The hydroxyl group serves as a handle for further functionalization, allowing for the introduction of various catalytic moieties. The tosyl group, while serving as a protecting group for the nitrogen atom, can also influence the steric and electronic properties of the resulting catalyst or be removed to liberate the secondary amine.
-
Synthetic Accessibility: This compound is commercially available, providing a consistent and reliable starting point for catalyst synthesis.
This guide will focus on a practical and illustrative application: the transformation of this compound into a potent chiral diamine catalyst and its subsequent use in asymmetric aldol and Michael addition reactions.
From Chiral Precursor to Potent Catalyst: A Synthetic Workflow
The conversion of this compound into a functional organocatalyst typically involves the modification of the hydroxyl group to introduce a second amine functionality. A representative and effective catalyst, (R)-N-Benzyl-3-(methylamino)pyrrolidine, can be synthesized via a multi-step sequence. The tosyl group can be retained or removed in the final catalyst, depending on the desired catalytic activity and reaction conditions. For the purpose of this guide, we will focus on the application of the detosylated chiral diamine.
Figure 1: General synthetic workflow for the preparation of a chiral diamine catalyst from this compound.
Protocol 1: Synthesis of (R)-N-Benzyl-3-(methylamino)pyrrolidine
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Step 1: Mesylation of this compound
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with Methylamine
-
Dissolve the crude mesylate from the previous step in a suitable solvent such as tetrahydrofuran (THF).
-
Add a solution of methylamine (excess, e.g., 5-10 eq, as a solution in THF or ethanol) at room temperature.
-
Stir the mixture in a sealed vessel at room temperature or with gentle heating (e.g., 40-50 °C) overnight.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (R)-3-(methylamino)-1-tosylpyrrolidine. Purify by column chromatography if necessary.
Step 3: N-Benzylation and Detosylation
The N-benzylation and subsequent detosylation can be performed to yield the final catalyst. For certain applications, the tosylated diamine may be used directly. The detosylation is a crucial step that liberates the secondary amine of the pyrrolidine ring, which is often essential for the formation of the enamine intermediate in the catalytic cycle.
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Chiral pyrrolidine-based diamines catalyze this reaction via an enamine-based mechanism.
Figure 2: Proposed catalytic cycle for the asymmetric aldol reaction catalyzed by a chiral pyrrolidine diamine.
Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is a general guideline and should be optimized for each specific substrate combination.
Materials:
-
(R)-N-Benzyl-3-(methylamino)pyrrolidine (Catalyst)
-
Cyclohexanone (donor)
-
4-Nitrobenzaldehyde (acceptor)
-
Dimethyl sulfoxide (DMSO)
-
Standard workup and purification reagents
Procedure:
-
To a solution of 4-nitrobenzaldehyde (0.5 mmol, 1.0 eq) in DMSO (1.0 mL) in a clean, dry vial, add cyclohexanone (1.5 mmol, 3.0 eq).
-
Add the chiral diamine catalyst (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC analysis.
Table 1: Representative Performance Data for Asymmetric Aldol Reactions
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | DMSO | 48 | 95 | 95:5 | 98 |
| 2 | Benzaldehyde | Acetone | 20 | Neat | 72 | 88 | - | 92 |
| 3 | 4-Chlorobenzaldehyde | Cyclopentanone | 15 | CHCl₃ | 60 | 91 | 92:8 | 96 |
Data presented are representative values from the literature for analogous pyrrolidine-based catalysts and serve as a benchmark for expected performance.
Application in Asymmetric Michael Addition Reactions
The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation, enabling the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral diamines derived from this compound are highly effective in catalyzing the addition of aldehydes and ketones to nitroolefins, yielding valuable γ-nitrocarbonyl compounds.
Protocol 3: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
Materials:
-
(R)-N-Benzyl-3-(methylamino)pyrrolidine (Catalyst)
-
Propanal (donor)
-
trans-β-Nitrostyrene (acceptor)
-
Toluene
-
Benzoic acid (co-catalyst, optional)
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.5 mmol, 1.0 eq) and the chiral diamine catalyst (0.05 mmol, 10 mol%) in toluene (1.0 mL) at room temperature, add benzoic acid (0.05 mmol, 10 mol%) if required.
-
Add propanal (1.5 mmol, 3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the γ-nitroaldehyde.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.
Table 2: Representative Performance Data for Asymmetric Michael Additions
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Propanal | β-Nitrostyrene | 10 | Toluene | 24 | 92 | 96:4 | 99 |
| 2 | Cyclohexanone | 4-Chloro-β-nitrostyrene | 15 | CH₂Cl₂ | 36 | 89 | 90:10 | 97 |
| 3 | Isobutyraldehyde | β-Nitrostyrene | 10 | Neat | 48 | 95 | - | 98 |
Data presented are representative values from the literature for analogous pyrrolidine-based catalysts and serve as a benchmark for expected performance.
Conclusion
This compound stands as a valuable and versatile chiral precursor for the synthesis of a diverse range of organocatalysts. The straightforward conversion of this building block into potent chiral diamines provides access to highly efficient catalytic systems for fundamental asymmetric transformations. The detailed protocols provided herein for aldol and Michael addition reactions, grounded in established mechanistic principles, offer a reliable starting point for researchers in academic and industrial settings. The ability to rationally design and synthesize catalysts from this chiral scaffold underscores its importance in the ever-evolving field of asymmetric organocatalysis, paving the way for the efficient and stereoselective synthesis of complex chiral molecules.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health. [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PubMed Central. [Link]
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Application Notes & Protocols: 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol in Asymmetric Synthesis
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule dictates its interaction with biological targets, directly influencing its efficacy and safety profile. Chiral building blocks are therefore indispensable tools for the medicinal chemist. Among these, this compound has emerged as a versatile and highly valuable intermediate.[1] Its rigid pyrrolidine scaffold is a common motif in a multitude of biologically active compounds.[2]
This guide provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of key pharmaceutical intermediates. We will delve into the chemical principles that underpin its reactivity and provide detailed, field-proven protocols for its transformation into high-value chiral amines, which are cornerstone intermediates for a variety of therapeutics, including novel treatments for neurological disorders.[1][3]
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound is primarily derived from two key features: the tosyl group and the chiral hydroxyl group at the C3 position.
-
The Tosyl Group (Ts): A Dual-Function Moiety
-
Protecting Group: The tosyl group serves as a robust protecting group for the pyrrolidine nitrogen, rendering it non-nucleophilic and stable to a wide range of reaction conditions. This allows for selective manipulation of other functional groups within the molecule.
-
Activation of the Hydroxyl Group: More critically, the tosyl group can be further utilized to activate the hydroxyl group at C3, transforming it into an excellent leaving group (tosylate). This is achieved by reacting this compound with tosyl chloride. The resulting tosylate is highly susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups.
-
-
The (R)-Hydroxyl Group: A Gateway to Chiral Amines The hydroxyl group at the C3 position is the primary site for synthetic elaboration. Its stereochemistry is the foundation for creating other chiral centers with high fidelity. A particularly important transformation is its conversion to an amino group, often with inversion of stereochemistry to yield the corresponding (S)-aminopyrrolidine derivative. This is a critical step in the synthesis of numerous pharmaceutical agents.
Below is a diagram illustrating the key structural features of this compound.
Caption: Key functional groups of this compound.
Application Focus: Synthesis of (S)-N-Boc-3-aminopyrrolidine, a Key Pharmaceutical Intermediate
Chiral 3-aminopyrrolidine derivatives are crucial components in a number of modern pharmaceuticals. For instance, (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate is a key intermediate in the synthesis of Leniolisib, a novel treatment for activated phosphoinositide 3-kinase delta syndrome.[4][5] Similarly, enantiomeric 3-N-aminopyrrolidine moieties are found in drugs like Ceftobiprole.[6]
The following section provides a detailed protocol for the synthesis of (S)-N-Boc-3-aminopyrrolidine starting from this compound. This transformation proceeds via a two-step sequence involving a Mitsunobu reaction for stereochemical inversion and azide introduction, followed by reduction of the azide to the desired amine.
Workflow for the Synthesis of (S)-N-Boc-3-aminopyrrolidine
Caption: Synthetic workflow from this compound.
Detailed Experimental Protocol
Part 1: Synthesis of (S)-3-Azido-1-(p-tosyl)pyrrolidine via Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for achieving the stereochemical inversion of a secondary alcohol.[7][8][9] In this step, the (R)-hydroxyl group of the starting material is displaced by an azide nucleophile in an SN2 fashion, resulting in the formation of the (S)-azide with clean inversion of stereochemistry.[10]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| This compound | 241.31 | 10.0 | 2.41 g |
| Triphenylphosphine (PPh3) | 262.29 | 15.0 | 3.93 g |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 15.0 | 3.0 mL |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 12.0 | 2.6 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (2.41 g, 10.0 mmol) and triphenylphosphine (3.93 g, 15.0 mmol).
-
Add anhydrous THF (50 mL) and stir the mixture at room temperature until all solids have dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (3.0 mL, 15.0 mmol) dropwise over 15 minutes. The solution will turn a pale yellow color.
-
After stirring for 10 minutes at 0 °C, add diphenylphosphoryl azide (DPPA) (2.6 mL, 12.0 mmol) dropwise over 10 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to afford (S)-3-Azido-1-(p-tosyl)pyrrolidine as a colorless oil.
Part 2: Reduction of (S)-3-Azido-1-(p-tosyl)pyrrolidine to (S)-3-Amino-1-(p-tosyl)pyrrolidine
The azide group is a versatile precursor to a primary amine and can be readily reduced under various conditions. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| (S)-3-Azido-1-(p-tosyl)pyrrolidine | 266.33 | (Assumed from Part 1) | - |
| 10% Palladium on Carbon (Pd/C) | - | - | 10 mol% |
| Methanol (MeOH) | - | - | 50 mL |
| Hydrogen (H2) gas | - | - | 1 atm (balloon) |
Procedure:
-
Dissolve (S)-3-Azido-1-(p-tosyl)pyrrolidine in methanol (50 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield (S)-3-Amino-1-(p-tosyl)pyrrolidine, which can often be used in the next step without further purification.
Part 3: Boc-Protection and Detosylation to Yield (S)-N-Boc-3-aminopyrrolidine
The final steps involve the protection of the newly formed amine with a Boc group and the subsequent removal of the tosyl group from the pyrrolidine nitrogen.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| (S)-3-Amino-1-(p-tosyl)pyrrolidine | 240.33 | (Assumed from Part 2) | - |
| Sodium (Na) metal | 22.99 | (Excess) | - |
| Naphthalene | 128.17 | (Catalytic) | - |
| Di-tert-butyl dicarbonate (Boc2O) | 218.25 | (Slight excess) | - |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
Procedure:
-
Detosylation: In a flame-dried flask under an inert atmosphere, dissolve (S)-3-Amino-1-(p-tosyl)pyrrolidine in anhydrous THF. Add a catalytic amount of naphthalene. Add small pieces of sodium metal portion-wise at room temperature until a persistent dark green color is observed. Stir for 1-2 hours. Quench the reaction carefully with isopropanol, followed by water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Boc-Protection: Dissolve the crude amine from the previous step in a suitable solvent such as dichloromethane. Add triethylamine (1.5 equivalents). Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 2-4 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain (S)-N-Boc-3-aminopyrrolidine.
Conclusion: A Versatile Chiral Synthon for Drug Discovery
This compound is a powerful and versatile chiral building block that provides an efficient entry point to a wide range of enantiomerically pure pharmaceutical intermediates. The protocols detailed in this guide demonstrate a reliable and scalable pathway to synthesize chiral 3-aminopyrrolidines, which are key structural motifs in modern therapeutics. The strategic use of the tosyl group and the stereocontrolled manipulation of the hydroxyl group underscore the importance of this synthon in accelerating drug discovery and development programs.
References
- Ryu, J.-S., & Park, Y. (2023). Sulfamidate-Based Stereoselective Total Synthesis of (+)-Preussin Using Gold(I)-Catalyzed Intramolecular Dehydrative Amination: Dead End and Detour. The Journal of Organic Chemistry.
- Pak, C. S., & Lee, G. H. (1991). Total Synthesis of (+)-Preussin, a Novel Antifungal Agent. The Journal of Organic Chemistry, 56(4), 1128–1133.
- Wolfe, J. P., & Rossi, M. A. (2010). A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogs. Organic Letters, 12(18), 4034–4037.
- Ningbo Inno Pharmchem Co.,Ltd. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis.
- Bach, T., Brummerhop, H., & Harms, K. (2000). The synthesis of (+)-preussin and related pyrrolidinols by diastereoselective Paternò-Büchi reactions of chiral 2-substituted 2,3-dihydropyrroles. Chemistry, 6(20), 3838–3848.
- Ningbo Inno Pharmchem Co.,Ltd. (2026). Why Chiral Amines Are Key in Modern Drug Synthesis.
- Hoegenauer, K., et al. (2016). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 975–980.
- Deng, W., & Overman, L. E. (2003). Enantioselective Total Synthesis of Either Enantiomer of the Antifungal Antibiotic Preussin (L-657,398) from (S)-Phenylalanine. Journal of the American Chemical Society, 125(32), 9646–9647.
- Reddy, P. V., & Kumar, V. (2001). Facile and Efficient Total Synthesis of (+)-Preussin. Organic Letters, 3(2), 289–291.
- Pak, C. S., & Lee, G. H. (1991). Total synthesis of (+)-preussin, a novel antifungal agent. The Journal of Organic Chemistry, 56(4), 1128–1133.
- Jiang, W., & Fang, B. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology, 192(1), 146–179.
- Hoegenauer, K., et al. (2016). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. Request PDF.
- Shymanska, P., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6598.
- Alajarin, R., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7356–7361.
- Bibi, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953.
- Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2114–2150.
- Compain, P., et al. (2018). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 23(10), 2631.
- Bibi, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Semantic Scholar.
-
Amerigo Scientific. (n.d.). 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). Retrieved from [Link]
- Dondoni, A., & Marra, A. (2003). Ring Enlargement of Polyhydroxylated Pyrrolidines to Piperidines by Mitsunobu Reaction: A Fortuitous Synthesis of 1-Deoxy- l -allonojirimycin. Request PDF.
- O'Neil, G. W., & Phillips, A. J. (2006). Synthesis of Functionalized Pyrrolidines by a Highly Stereoselective [3+2]Annulation Reaction of N -Tosyl-α-Amino Aldehydes and 1,3Bis(silyl)propenes. Request PDF.
- BenchChem. (2025). Application Notes and Protocols: Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction.
- Li, H., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 55(17), 7575–7587.
- Domagala, J. M., et al. (1993). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Request PDF.
- M. C. Aversa, et al. (2015).
- Krzeminski, M. P., & Wojtczak, A. (2010). Stereoselective Synthesis of Chiral Pyrrolidine Derivatives of (+)-α-Pinene Containing a β-Amino Acid Moiety. Synthesis, 2010(15), 2549–2554.
- Schmermund, L., et al. (2024). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 89(3), 1845–1850.
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- 4. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Experimental protocol for N-acylation of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
Application Note & Protocol
Topic: A Robust, Two-Step Synthetic Route for the N-Acylation of (R)-(-)-3-Pyrrolidinol from its N-Tosyl Protected Precursor
Abstract
N-acylated pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their unique conformational constraints and ability to engage in specific biological interactions.[1][2] This document provides a comprehensive, field-tested guide for researchers and drug development professionals on the synthesis of N-acylated derivatives of (R)-(-)-3-pyrrolidinol. A critical examination of the starting material, 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol, reveals that direct N-acylation is chemically unfeasible due to the presence of the highly stable N-tosyl sulfonamide. Therefore, this guide presents an authoritative two-step protocol: first, the efficient reductive cleavage of the N-tosyl protecting group, followed by the versatile N-acylation of the resulting free secondary amine. The causality behind each experimental choice is detailed, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Scientific Principles & Rationale
The N-Tosyl Group: A Stable Amine Protecting Group
The p-toluenesulfonyl (tosyl or Ts) group is a widely used protecting group for primary and secondary amines in multi-step organic synthesis.[3][4] It forms a stable sulfonamide linkage that is resistant to a wide range of reaction conditions, including many basic, nucleophilic, and electrophilic reagents.[3] This stability, however, precludes direct acylation at the nitrogen atom; the nitrogen lone pair is significantly delocalized into the electron-withdrawing sulfonyl group, rendering it non-nucleophilic. Consequently, any attempt to directly N-acylate this compound would fail.
The Correct Synthetic Strategy: Deprotection Followed by Acylation
The logical and required pathway to the desired N-acylated product involves a two-stage process:
-
Deprotection: Removal of the N-tosyl group to liberate the secondary amine of the pyrrolidine ring.
-
N-Acylation: Reaction of the now-nucleophilic secondary amine with a suitable acylating agent.
This strategy allows for the modular synthesis of a diverse library of N-acyl pyrrolidinol derivatives by simply varying the acylating agent in the second step.
Mechanism of Reductive Detosylation
Several methods exist for the cleavage of N-tosyl groups.[5] For this protocol, we will focus on reductive cleavage using sodium naphthalenide. This powerful single-electron transfer (SET) agent is highly effective for cleaving sulfonamides.[6] The mechanism involves the transfer of an electron from the naphthalenide radical anion to the tosyl group, leading to the fragmentation of the sulfur-nitrogen bond. Subsequent protonolysis during aqueous workup yields the free amine.[6]
Mechanism of N-Acylation
The N-acylation of the deprotected (R)-(-)-3-pyrrolidinol proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to form the stable amide product. A tertiary amine base, such as triethylamine, is included to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.[7]
Visualized Experimental Workflow & Mechanism
Detailed Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier Suggestion | Notes |
| This compound | 101718-73-6 | Sigma-Aldrich, TCI | Starting material. |
| Sodium metal | 7440-23-5 | Sigma-Aldrich | Store under mineral oil. Handle with care. |
| Naphthalene | 91-20-3 | Sigma-Aldrich | Reagent for SET. |
| Tetrahydrofuran (THF) | 109-99-9 | Sigma-Aldrich | Anhydrous, inhibitor-free. |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | Anhydrous. |
| Acyl Chlorides (e.g., Acetyl, Benzoyl) | Various | Sigma-Aldrich | Use fresh or redistilled. |
| Triethylamine (Et₃N) | 121-44-8 | Sigma-Aldrich | Distill from CaH₂ before use. |
| Saturated aq. NH₄Cl | 12125-02-9 | - | For quenching. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Fisher Scientific | Anhydrous, for drying. |
| Silica Gel | 7631-86-9 | SiliCycle | 230-400 mesh for column chromatography. |
Step 1: Reductive Detosylation of this compound
This protocol is adapted from methodologies employing sodium naphthalenide for sulfonamide cleavage.[6]
1. Preparation of Sodium Naphthalenide Solution (0.5 M):
- To an oven-dried 250 mL three-neck flask under a positive pressure of argon, add naphthalene (6.4 g, 50 mmol).
- Add 100 mL of anhydrous THF via cannula and stir until the naphthalene dissolves completely.
- Carefully add small, freshly cut pieces of sodium metal (1.15 g, 50 mmol) to the solution.
- Expertise Note: The solution will turn a deep green color as the radical anion forms. This may take 1-2 hours of vigorous stirring at room temperature. The persistence of this color indicates the reagent is active.
2. Deprotection Reaction:
- In a separate oven-dried 500 mL flask under argon, dissolve this compound (5.0 g, 19.6 mmol) in 80 mL of anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add the prepared sodium naphthalenide solution via cannula to the pyrrolidinol solution. Maintain the green color; if it fades, it indicates consumption of the reagent. Continue addition until the green color persists for at least 15 minutes.
- Stir the reaction at -78 °C for 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) for the disappearance of the starting material.
3. Work-up and Extraction:
- Quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C until the green color disappears.
- Allow the mixture to warm to room temperature.
- Reduce the volume of the solvent in vacuo.
- Add 100 mL of water and extract the aqueous phase with dichloromethane (3 x 75 mL).
- Trustworthiness Note: The desired product, (R)-(-)-3-pyrrolidinol, is polar and has some water solubility. Multiple extractions are crucial for a good recovery.
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The resulting crude oil or solid ((R)-(-)-3-pyrrolidinol) is often used directly in the next step without further purification.
Step 2: General Protocol for N-Acylation of (R)-(-)-3-Pyrrolidinol
This protocol is a standard and robust method for the acylation of secondary amines.[7]
1. Reaction Setup:
- Transfer the crude (R)-(-)-3-pyrrolidinol (assuming ~19.6 mmol from the previous step) into a 250 mL flask and dissolve it in 100 mL of anhydrous dichloromethane under an argon atmosphere.
- Add triethylamine (4.1 mL, 29.4 mmol, 1.5 equivalents).
- Cool the solution to 0 °C using an ice-water bath.
2. Acylation:
- Slowly add the desired acyl chloride (1.1 equivalents, e.g., for acetyl chloride: 1.5 mL, 21.6 mmol) dropwise to the stirred solution over 10 minutes.
- Expertise Note: Maintaining a low temperature is critical to control the exothermic reaction and prevent potential side reactions, such as O-acylation of the hydroxyl group.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
- Monitor the reaction to completion by TLC.
3. Work-up and Purification:
- Quench the reaction by adding 50 mL of water.
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the pure N-acylated product.
Data Summary & Troubleshooting
Representative N-Acylation Parameters
| Acylating Agent | Base (equiv.) | Solvent | Time (h) | Typical Yield | Notes |
| Acetyl Chloride | Et₃N (1.5) | DCM | 2 | 85-95% | Highly reactive, ensure slow addition at 0 °C. |
| Benzoyl Chloride | Et₃N (1.5) | DCM | 4 | 80-90% | Product may be a solid, facilitating recrystallization. |
| Propionyl Chloride | Et₃N (1.5) | DCM | 3 | 82-92% | Similar reactivity to acetyl chloride. |
| Acetic Anhydride | Pyridine (2.0) | DCM/THF | 6-12 | 75-85% | Slower reaction; may require gentle heating (40 °C) to complete. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Step 1: Incomplete Detosylation | Insufficient sodium naphthalenide; moisture in the reaction. | Ensure all glassware is oven-dried and reagents are anhydrous. Add more SET reagent until the green color persists. |
| Step 2: Low Yield of Acylated Product | Incomplete reaction; loss of polar product during aqueous workup. | Ensure 1.1-1.2 equivalents of acyl chloride are used. For highly polar products, saturate the aqueous layer with NaCl before extraction to reduce solubility. |
| Step 2: Presence of O-Acylated Product | Reaction temperature was too high; strong, unhindered base used. | Strictly maintain the reaction temperature at 0 °C during addition. Use a slightly bulkier base like diisopropylethylamine (DIPEA) if O-acylation persists. |
| Purification: Difficult Separation | Product is highly polar and streaks on silica gel. | Pre-treat the silica gel with 1% triethylamine in the eluent to neutralize acidic sites. Consider using a different stationary phase like alumina.[8] |
Safety Precautions
-
Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and quench excess sodium carefully with isopropanol followed by methanol.
-
Acyl Chlorides: Corrosive and lachrymatory. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: THF and DCM are volatile and potentially harmful. Use only in a fume hood. THF can form explosive peroxides; use fresh, inhibitor-free anhydrous solvent.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123631, Pyrrolidine. Retrieved from [Link]
-
Grokipedia (n.d.). Tosyl group. Retrieved from [Link]
-
ResearchGate (n.d.). Removal of the tosyl and nosyl groups. [Diagram]. Retrieved from [Link]
- Lewandowska, E., et al. (1997). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Tetrahedron Letters, 38(36), 6293-6296. (A representative application of sodium naphthalenide for deprotection).
-
D'yakonov, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6691. Retrieved from [Link]
-
Wikipedia (n.d.). Tosyl group. Retrieved from [Link]
-
Master Organic Chemistry (2015). Tosylates And Mesylates. Retrieved from [Link]
-
ACS Publications (2023). N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. Retrieved from [Link]
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Application Notes & Protocols: Strategic Use of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol in Asymmetric Synthesis
Introduction: A Multifaceted Chiral Building Block
In the landscape of modern organic synthesis, particularly in the development of pharmaceutical agents, the demand for enantiomerically pure compounds is paramount. 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol has emerged as a highly valuable and versatile chiral building block.[1][2] Its utility stems from a combination of features: a rigid pyrrolidine scaffold, a stereodefined hydroxyl group, and a nitrogen atom protected by a robust p-toluenesulfonyl (tosyl) group.
This guide provides an in-depth exploration of the strategic applications of this reagent. We will move beyond viewing the tosyl group as a simple amine protecting group and instead focus on how its presence facilitates a broader synthetic strategy. The primary focus will be on the activation of the C3 hydroxyl group for stereospecific nucleophilic substitution, a cornerstone transformation that leverages the molecule's inherent chirality to forge new, valuable stereocenters. We will detail field-proven protocols, explain the rationale behind key experimental choices, and provide a framework for integrating this reagent into complex synthetic routes.
| Physicochemical Properties of this compound | |
| Synonym | N-(para-Tolylsulfonyl)-(R)-3-pyrrolidinol |
| CAS Number | 133034-00-1[3] |
| Molecular Formula | C₁₁H₁₅NO₃S[3][4] |
| Molecular Weight | 241.31 g/mol [3][5] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 61-65 °C[5] |
| Optical Rotation | [α]²⁰/D −26.5° (c = 1 in methanol)[5] |
| Purity | Typically ≥98% |
Core Strategy: The N-Tosyl Group as a Strategic Enabler for S N 2 Reactions
The primary strategic value of this compound lies in the synthetic possibilities unlocked by its C3 hydroxyl group. Alcohols are notoriously poor leaving groups in nucleophilic substitution reactions because the hydroxide anion (HO⁻) is a strong base.[6] The synthetic utility of this chiral building block is therefore realized by converting the hydroxyl into a better leaving group. The N-tosyl group is critical here for two reasons:
-
Robust Protection: It protects the pyrrolidine nitrogen from unwanted side reactions under the conditions required for activating the hydroxyl group and subsequent nucleophilic attack. The resulting sulfonamide is stable to a wide range of non-reductive reagents.[7][8]
-
Electronic Influence: The electron-withdrawing nature of the tosyl group enhances the acidity of the N-H proton in the parent amine, facilitating its initial protection, but its primary role in this context is as a stable protecting moiety.
This strategy allows for a reliable two-step sequence: activation of the alcohol followed by S N 2 displacement, which critically, proceeds with complete inversion of stereochemistry.[9] This provides a powerful and predictable method for accessing the corresponding (S)-configured pyrrolidine derivatives.
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Troubleshooting & Optimization
Technical Support Center: N-Tosyl Pyrrolidine Deprotection with Mg/MeOH
Welcome to the technical support center for the cleavage of the N-tosyl group from pyrrolidine derivatives using magnesium in methanol (Mg/MeOH). This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful deprotection strategy. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols curated by our senior application scientists to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the Mg/MeOH system for N-tosyl pyrrolidines?
A1: The Mg/MeOH system is a versatile and efficient method for the reductive cleavage of the N-tosyl group from pyrrolidines.[1] This deprotection is a crucial step in many synthetic routes, particularly in medicinal chemistry, where the pyrrolidine moiety is a common scaffold in drug candidates.[2] The tosyl group is a robust protecting group for amines, and its removal is often necessary to reveal the free amine for subsequent reactions.[3][4] The Mg/MeOH method is favored for its mild conditions, making it compatible with a wide range of functional groups that might be sensitive to harsher deprotection methods like strong acids or other reducing agents.[3]
Q2: What is the underlying mechanism of the N-tosyl cleavage with Mg/MeOH?
A2: The deprotection of N-tosyl amides with Mg/MeOH proceeds via a reductive cleavage mechanism. Magnesium metal acts as a single-electron donor. The reaction is thought to initiate with the transfer of an electron from the magnesium surface to the sulfonamide, forming a radical anion. Subsequent steps involving further electron transfer and protonation from methanol lead to the cleavage of the nitrogen-sulfur (N-S) bond, liberating the free amine and forming magnesium p-toluenesulfinate as a byproduct.[5]
Q3: What are the main advantages of using Mg/MeOH over other deprotection methods for N-tosyl groups?
A3: The primary advantages of the Mg/MeOH system include:
-
Mild Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, which helps in preserving sensitive functional groups within the molecule.[3]
-
Cost-Effectiveness and Availability: Magnesium and methanol are inexpensive and readily available reagents.[1]
-
Good Functional Group Tolerance: This method is compatible with various functional groups that might not survive strongly acidic or other harsh reductive conditions.[3][6]
-
High Yields: When optimized, this method can provide high yields of the deprotected pyrrolidine.
Q4: Are there any known limitations or potential incompatibilities with this method?
A4: While generally robust, the Mg/MeOH system has some limitations. Functional groups that are sensitive to reducing conditions, such as nitro groups or some unsaturated systems, may be affected. Additionally, substrates with poor solubility in methanol might require the addition of a co-solvent, which can influence the reaction rate and efficiency. Careful consideration of the overall molecular structure is necessary before choosing this deprotection strategy.
Experimental Protocol: Deprotection of N-Tosyl Pyrrolidine
This protocol provides a general procedure for the cleavage of the N-tosyl group from a pyrrolidine derivative. Note that reaction conditions may require optimization for specific substrates.
Materials:
-
N-Tosyl pyrrolidine derivative
-
Anhydrous methanol (MeOH)
-
Magnesium turnings (Mg)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the N-tosyl pyrrolidine derivative in anhydrous methanol.
-
To this solution, add an excess of magnesium turnings (typically 10-20 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess magnesium and magnesium salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired deprotected pyrrolidine.[3]
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of N-tosyl pyrrolidines with Mg/MeOH.
Issue 1: Incomplete or Sluggish Reaction
Q: My reaction has been running for an extended period, but TLC/LC-MS analysis shows a significant amount of starting material remaining. What could be the cause, and how can I resolve it?
A: An incomplete or slow reaction can be attributed to several factors:
-
Poor Quality of Magnesium: The surface of magnesium turnings can oxidize over time, reducing its reactivity.
-
Solution: Use fresh, unoxidized magnesium turnings. If the magnesium appears dull, it can be activated by briefly stirring with a small amount of iodine or 1,2-dibromoethane in an appropriate solvent, followed by washing and drying before use.
-
-
Insufficient Equivalents of Magnesium: For the reaction to proceed to completion, a sufficient excess of magnesium is crucial.
-
Solution: Increase the equivalents of magnesium used, up to 20 equivalents or more, and monitor the reaction progress.[3]
-
-
Presence of Water: The reaction should be carried out under anhydrous conditions as water can react with magnesium and inhibit the desired reaction.
-
Solution: Ensure that the methanol is anhydrous and that the reaction is protected from atmospheric moisture, for instance, by using a drying tube or running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Low Reaction Temperature: While the reaction often proceeds at room temperature, some less reactive substrates may require gentle heating.
-
Solution: Try heating the reaction mixture to a moderate temperature (e.g., 40-50 °C) and continue to monitor its progress.
-
-
Substrate Solubility: If your N-tosyl pyrrolidine derivative has poor solubility in methanol, this can hinder the reaction.
-
Solution: Consider adding a co-solvent such as anhydrous tetrahydrofuran (THF) to improve solubility. However, be aware that this may alter the reaction kinetics.
-
Issue 2: Low Yield of the Deprotected Product
Q: The reaction went to completion, but after workup and purification, the yield of my deprotected pyrrolidine is low. What are the potential reasons?
A: Low yields can result from issues during the reaction or the workup process:
-
Product Volatility: Some low molecular weight deprotected pyrrolidines can be volatile.
-
Solution: Be cautious during the removal of solvents under reduced pressure. Use moderate temperatures and pressures to avoid loss of product.
-
-
Product Adsorption: The free amine of the deprotected pyrrolidine can adsorb onto silica gel during column chromatography, leading to losses.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine or ammonia in methanol before packing the column. This will help to minimize product loss.
-
-
Emulsion during Workup: The basic nature of the deprotected amine can sometimes lead to the formation of emulsions during the aqueous workup.
-
Solution: Add more brine to the aqueous layer to help break the emulsion. Alternatively, filtering the mixture through a pad of Celite® can also be effective.
-
-
Side Reactions: Although generally a clean reaction, side reactions can occur depending on other functional groups present in the substrate.
-
Solution: Analyze the crude product by LC-MS or NMR to identify any major byproducts. This can provide insights into potential side reactions and help in optimizing the reaction conditions (e.g., lowering the temperature) to minimize them.
-
Issue 3: Formation of Unexpected Byproducts
Q: I have observed unexpected spots on my TLC or peaks in my LC-MS that do not correspond to the starting material or the desired product. What could these be?
A: The formation of byproducts is highly dependent on the specific substrate. However, some general possibilities include:
-
Reduction of Other Functional Groups: The reductive conditions of the Mg/MeOH system can potentially reduce other sensitive functional groups in the molecule. For example, esters or amides might be susceptible to reduction, although this is less common under these mild conditions.
-
Ring Opening: For highly strained or activated pyrrolidine rings, there is a small possibility of ring-opening side reactions, though this is rare.[7]
-
Byproducts from Reagents: Impurities in the starting material or reagents can lead to the formation of byproducts.
Solution:
-
Thorough Characterization: Isolate and characterize the major byproduct(s) using techniques like NMR and mass spectrometry to understand their structure. This information is invaluable for diagnosing the issue.
-
Re-evaluate Reaction Conditions: If a reducible functional group is being affected, try running the reaction at a lower temperature or for a shorter duration.
-
Purify Starting Materials: Ensure the purity of your N-tosyl pyrrolidine starting material before subjecting it to the deprotection reaction.
Data and Visualization
Comparative Deprotection Conditions
| Protecting Group | Reagents | Conditions | Functional Group Tolerance | Reference |
| N-Tosyl | Mg/MeOH | RT to 40 °C | Good (sensitive to some reducible groups) | [1][3] |
| N-Tosyl | HBr/AcOH | High Temp | Poor (acid-labile groups cleaved) | [3] |
| N-Tosyl | Na/NH₃ | Low Temp | Good (requires special handling) | [8] |
| N-Tosyl | SmI₂ | RT | Excellent (reagent is expensive) | [6] |
Reaction Mechanism and Troubleshooting Workflow
Below are diagrams illustrating the proposed reaction mechanism and a troubleshooting workflow to guide your experimental decisions.
Caption: Proposed mechanism for N-Tosyl deprotection by Mg/MeOH.
Caption: Troubleshooting workflow for Mg/MeOH deprotection.
References
-
A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4. (2025). [Link]
-
Synthesis of Functionalized Pyrrolidines by a Highly Stereoselective [3+2]Annulation Reaction of N -Tosyl-α-Amino Aldehydes and 1,3Bis(silyl)propenes. (2009). ResearchGate. [Link]
-
Pak, C. S., et al. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1265-1287. [Link]
-
Selective deprotection of esters using magnesium and methanol. (1994). Semantic Scholar. [Link]
-
A simple and mild method for the removal of the NIm-tosyl protecting group. (1980). SciSpace. [Link]
-
Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C. (2023). The Royal Society of Chemistry. [Link]
-
Mg/MeOH Desulfonylation/Dehydration One Pot Synthesis. (2020). Reddit. [Link]
-
Magnesium in Methanol (MG - MeOH) in Organic Syntheses. (2004). Scribd. [Link]
-
Wikipedia. Tosyl group. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
-
Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. (2025). ResearchGate. [Link]
-
A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. (2025). ResearchGate. [Link]
-
Deprotection of N-benzoylpyrrolidines. (2010). ResearchGate. [Link]
-
Smyth, J. E., et al. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry, 86(13), 9114–9121. [Link]
-
Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol. (2025). ResearchGate. [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2012). National Institutes of Health. [Link]
-
Can someone suggest an efficient method to deprotection of O-tosylate?. (2014). ResearchGate. [Link]
-
p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
-
Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. (2025). ResearchGate. [Link]
Sources
Technical Support Center: Reductive Cleavage of N-Tosyl Amides
Welcome to the technical support center for the reductive cleavage of N-tosyl amides. This guide is designed for researchers, scientists, and drug development professionals who utilize the robust tosyl protecting group for amines and encounter challenges during its removal. The stability that makes the tosyl group a reliable protector also necessitates specific and sometimes harsh conditions for its cleavage.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of N-tosyl deprotection and achieve optimal results in your synthetic endeavors.
The primary strategies for N-tosyl deprotection fall into two main categories: reductive cleavage and acidic hydrolysis.[1] The choice of method is critical and depends heavily on the substrate's structure and the presence of other functional groups.[1] This guide will focus on the nuances of reductive cleavage methods.
Frequently Asked Questions (FAQs)
Here, we address common issues encountered during the reductive cleavage of N-tosyl amides.
Q1: My reductive cleavage of a primary N-tosyl amide is consistently low-yielding or fails completely. What is the underlying issue and how can I resolve it?
A1: Primary N-tosyl amides are notoriously difficult to cleave under standard reductive conditions. This difficulty stems from the acidity of the N-H proton. Under many reductive conditions, the initial event is the deprotonation of the amide, forming an anion that is resistant to further reduction.
Expert Insight & Solution: A highly effective strategy to overcome this challenge is to first activate the nitrogen atom by acylation, followed by reductive cleavage. A particularly successful method involves trifluoroacetylation.[2]
-
Causality: The addition of a trifluoroacetyl group to the nitrogen atom prevents the formation of the unreactive anion and facilitates the reductive cleavage of the p-toluenesulfonyl group.[2] This two-step, one-pot procedure significantly improves the efficiency of the deprotection for primary N-tosyl amides.[2]
Recommended Protocol: Trifluoroacetylation followed by SmI₂ Reduction [2]
-
In a flame-dried flask under an inert atmosphere, dissolve the primary N-tosyl amide in an appropriate anhydrous solvent (e.g., THF).
-
Cool the solution to -78°C.
-
Add trifluoroacetic anhydride (TFAA) to the solution and stir for the appropriate time to allow for complete acylation.
-
In a separate flask, prepare a solution of samarium diiodide (SmI₂) in THF.
-
Slowly add the SmI₂ solution to the reaction mixture at -78°C until a persistent deep green or blue color is observed, indicating the presence of excess SmI₂.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with an appropriate reagent (e.g., saturated aqueous sodium bicarbonate).
-
Proceed with a standard aqueous work-up and purification.
Q2: I am working with a substrate that is sensitive to harsh acidic conditions. Which reductive methods are considered mild and offer good functional group tolerance?
A2: For acid-sensitive substrates, it is crucial to avoid methods like HBr in acetic acid.[1] Several milder reductive cleavage methods are available that demonstrate excellent chemoselectivity.
Field-Proven Mild Reductive Methods:
-
Magnesium in Methanol (Mg/MeOH): This system is a versatile, economical, and convenient reducing agent for desulfonylation.[3][4] It is particularly well-suited for substrates containing sensitive functional groups like primary alcohols.[1] The reaction is often facilitated by ultrasonication.[1]
-
Samarium Diiodide (SmI₂): SmI₂ is a powerful single-electron transfer reagent that can effect the cleavage of N-tosyl amides under mild conditions.[2][5][6][7] The addition of an amine and water can lead to instantaneous deprotection with near-quantitative yields for a variety of substrates.[5]
-
Sodium Amalgam (Na/Hg): This reagent provides a simple and nearly quantitative method for the deprotection of tosylated amines, particularly in the context of macrocycles like azathiacrown ethers.[8]
Q3: My reaction with Mg/MeOH is sluggish and gives incomplete conversion. How can I improve the reaction rate and yield?
A3: The reactivity of the Mg/MeOH system can be influenced by several factors, including the quality of the magnesium and the activation of its surface.
Troubleshooting & Optimization:
-
Magnesium Activation: The surface of magnesium turnings can oxidize, which passivates the metal and hinders the reaction. Pre-activating the magnesium is often necessary. This can be achieved by briefly treating the turnings with a small amount of iodine or 1,2-dibromoethane in the reaction solvent before adding the substrate.
-
Ultrasonication: The use of an ultrasonic bath can significantly accelerate the reaction by continuously cleaning the magnesium surface and promoting electron transfer.[1][9]
-
Equivalents of Magnesium: Ensure that a sufficient excess of magnesium (typically 10-20 equivalents) is used to drive the reaction to completion.[1]
-
Anhydrous Methanol: Use anhydrous methanol to prevent the quenching of the reactive species.[1]
Q4: I am observing undesired side reactions or decomposition of my starting material when using HBr in acetic acid. What precautions should I take?
A4: HBr in acetic acid is a potent but harsh reagent system for N-tosyl deprotection.[1] The strong acidity and high temperatures can lead to side reactions, especially with sensitive substrates.[1]
Mitigation Strategies:
-
Use of a Scavenger: The addition of a scavenger, such as phenol, is highly recommended.[1] Phenol traps reactive byproducts that can cause decomposition of the desired product.[1]
-
Temperature Control: Carefully control the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer period to minimize degradation.[1]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged exposure to the harsh conditions once the starting material has been consumed.[1]
-
Alternative Methods: If side reactions persist, consider switching to a milder reductive cleavage method as discussed in Q2.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for specific reductive cleavage protocols.
Guide 1: Magnesium/Methanol Mediated Deprotection
Issue: Low Yield and Incomplete Reaction
| Potential Cause | Explanation | Recommended Solution |
| Inactive Magnesium Surface | A layer of magnesium oxide on the turnings prevents the single electron transfer required for the reduction. | Activate the magnesium turnings prior to the reaction. A common method is to add a small crystal of iodine to the magnesium in methanol and stir until the brown color disappears. |
| Insufficient Magnesium | The stoichiometry of the reaction requires a significant excess of magnesium to ensure complete conversion. | Increase the equivalents of magnesium turnings to 10-20 equivalents relative to the N-tosyl amide.[1] |
| Presence of Water | Water will react with the magnesium and quench the reductive process. | Use anhydrous methanol and ensure all glassware is thoroughly dried.[1] |
| Low Reaction Temperature | While Mg/MeOH is a mild method, some substrates may require elevated temperatures to proceed at a reasonable rate. | Gently reflux the reaction mixture, while carefully monitoring for any potential decomposition of the starting material or product. |
Experimental Workflow: Mg/MeOH Deprotection
Caption: Workflow for Mg/MeOH mediated N-detosylation.
Detailed Protocol: Mg/MeOH Reductive Cleavage [1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the N-tosyl amide derivative in anhydrous methanol.
-
Reaction: Add an excess of magnesium turnings (typically 10-20 equivalents) to the solution. Place the flask in an ultrasonic bath or heat to reflux.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove excess magnesium and magnesium salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Guide 2: Samarium Diiodide (SmI₂) Mediated Deprotection
Issue: Reaction stalls or requires a large excess of SmI₂.
| Potential Cause | Explanation | Recommended Solution |
| Degradation of SmI₂ | SmI₂ is sensitive to air and moisture. Exposure can lead to oxidation and a decrease in reductive capacity. | Prepare the SmI₂ solution fresh before use or titrate a stock solution to determine its exact molarity. Handle all solutions under a strict inert atmosphere. |
| Sub-optimal Additives | The choice of additives can dramatically affect the reaction rate and efficiency. | For many substrates, the addition of an amine (e.g., triethylamine) and water can accelerate the cleavage significantly.[5][6] |
| Steric Hindrance | Highly hindered N-tosyl amides may react more slowly. | Increase the reaction temperature (if the substrate is stable) or prolong the reaction time. Ensure a sufficient excess of SmI₂ is maintained. |
Reaction Mechanism Overview: SmI₂ Reductive Cleavage
Caption: Simplified mechanism of SmI₂ mediated N-S bond cleavage.
Comparative Data of Deprotection Methods
The selection of an appropriate deprotection method should be based on the specific substrate and the desired outcome. The following table provides a comparison of common methods.[1]
| Method | Reagents & Conditions | Typical Yield (%) | Key Advantages | Key Limitations |
| Reductive Cleavage | Mg, MeOH, Ultrasonication | 50-95% | Mild conditions, good functional group tolerance.[1] | Can be slow, requires activation of Mg. |
| Reductive Cleavage | SmI₂, Amine, H₂O, THF | ~95% | Very fast, high yielding, mild.[5] | Reagent is air/moisture sensitive, can be costly. |
| Acidic Hydrolysis | 33% HBr in Acetic Acid, Phenol | Variable (can be low) | Potent, effective for robust substrates.[1] | Harsh conditions, not suitable for acid-labile groups.[1] |
| Reductive Cleavage | Sodium Amalgam, Na₂HPO₄, MeOH | High (often quantitative) | Highly efficient, especially for specific structures like macrocycles.[8] | Use of mercury requires special handling and disposal. |
Note: Yields and reaction conditions are highly substrate-dependent and may require optimization.[1] It is always advisable to perform small-scale test reactions to identify the optimal conditions for a specific compound.[1]
References
-
Dahlén, A., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters, 11(3), 503–506. [Link]
-
Various Authors. (2022). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. ResearchGate. [Link]
-
Various Authors. (2022). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. ResearchGate. [Link]
-
Liu, Q., et al. (2005). Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. Semantic Scholar. [Link]
-
Various Authors. (2022). A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4. ResearchGate. [Link]
-
van der Eijk, J. M., et al. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. [Link]
-
Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Organic Chemistry Portal. [Link]
-
Gowland, J. A., & Laskovics, F. M. (1979). Deprotection of Arenesulfonamides with Samarium iodide. The Journal of Organic Chemistry, 44(21), 3781–3782. [Link]
-
Hancock, R. D., et al. (2001). Sodium Amalgam: A Highly Efficient Reagent for the Detosylation of Azathiacrown Ethers. ResearchGate. [Link]
-
Smyth, J. E., et al. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry, 86(17), 11899–11906. [Link]
-
Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. ResearchGate. [Link]
-
Jana, G. H., & Roy, S. C. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. ResearchGate. [Link]
-
Various Authors. (2022). A) Reductive detosylation of N-tosyl amides by dual PRC. B) Selected... ResearchGate. [Link]
-
Various Authors. (2014). ChemInform Abstract: Desulfonylation of Tosyl Amides Through Catalytic Photoredox Cleavage of N-S Bond under Visible-Light Irradiation. ResearchGate. [Link]
-
Evans, P., et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(18), 12157–12166. [Link]
-
Jana, G. H., & Roy, S. C. (2004). Magnesium in Methanol(Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1273-1281. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diastereoselectivity with 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
Welcome to the technical support center for the application of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol, a versatile chiral auxiliary. This guide is designed for researchers, medicinal chemists, and process scientists to troubleshoot and optimize diastereoselective transformations. The following question-and-answer format addresses common challenges and provides insights grounded in mechanistic principles to enhance your experimental outcomes.
Section 1: Fundamentals & Mechanism of Stereocontrol
Q1: What is the fundamental principle behind the stereodirecting power of this compound?
The stereodirecting ability of this compound stems from its capacity to form a rigid, chelated transition state.[1] In reactions involving enolates derived from esters of this auxiliary, the key components are:
-
The (R)-Stereocenter: This built-in chiral information is the ultimate source of asymmetry.
-
The Hydroxyl Group: The C3-hydroxyl group is crucial. It acts as a coordination site for a Lewis acid or a metal cation from the enolate base.
-
The Carbonyl Oxygen: The oxygen of the ester (or amide) provides a second point of coordination.
When a Lewis acid (e.g., TiCl₄, SnCl₄) or the enolate's cation (e.g., Li⁺, Na⁺) coordinates to both the hydroxyl and carbonyl oxygens, it creates a rigid five-membered ring structure.[1] This conformation locks the orientation of the enolate. The bulky tosyl-pyrrolidinyl group then sterically shields one face of the enolate plane. Consequently, an incoming electrophile is forced to approach from the less hindered face, resulting in a predictable and high level of diastereoselectivity.
Section 2: Troubleshooting Poor Diastereoselectivity
Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most common causes and how can I fix this?
A low diastereomeric ratio (d.r.) is a frequent challenge that points to a poorly organized transition state.[2] Here’s a systematic guide to troubleshooting this issue.
| Potential Cause | Explanation | Suggested Solution |
| 1. Incomplete/Incorrect Enolate Formation | The geometry of the enolate (E vs. Z) is critical for predictable stereocontrol.[3] Incomplete deprotonation means unreacted starting material can interfere, or the wrong enolate isomer may be forming. Ester enolates are less acidic (pKa ~25) than ketones (pKa ~20), requiring a strong, non-nucleophilic base.[4][5] | Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) to ensure complete and irreversible deprotonation.[6] Ensure the base is fully soluble and active. Use freshly prepared LDA or titrate before use. |
| 2. Suboptimal Reaction Temperature | Higher temperatures provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[3] | Perform the reaction at low temperatures, typically -78 °C (dry ice/acetone bath). This maximizes the energy difference between the diastereomeric transition states.[3] |
| 3. Incorrect Lewis Acid or Stoichiometry | The Lewis acid is essential for forming the rigid chelated intermediate.[3][7] If it is absent, weak, or used in catalytic amounts, the transition state will be floppy, leading to poor selectivity. | Use a stoichiometric amount of a suitable Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). The choice can be substrate-dependent; a screening of different Lewis acids is often beneficial.[3] For substrates prone to decomposition, a milder Lewis acid might be necessary. |
| 4. Interfering Solvents | Highly coordinating solvents (e.g., HMPA, DMPU, or even excess THF) can compete with the chiral auxiliary for coordination to the Lewis acid or metal cation. This disrupts the formation of the required rigid chelate. | Use non-coordinating solvents like toluene or dichloromethane. Tetrahydrofuran (THF) is common but should be used judiciously and freshly distilled to remove inhibitors and water.[8] |
| 5. Sterically Undemanding Substrates | If the enolate or the electrophile is very small (e.g., an acetate enolate or formaldehyde), the steric clash that directs the reaction may be insufficient. The lack of a significant steric directing group on the enolate itself can lead to poor selectivity.[9] | This is a more fundamental issue. If possible, modify the substrate to increase steric bulk. For acetate aldol reactions, switching from a boron or lithium enolate to a tin (Sn) enolate, which remains coordinated throughout, can sometimes enforce a more ordered transition state.[9] |
Section 3: Practical Experimental Considerations
Q3: What is a reliable, step-by-step protocol for a diastereoselective aldol reaction using this auxiliary?
This protocol is a general starting point for the reaction of an N-propionyl-1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol ester with an aldehyde.
Experimental Protocol: Diastereoselective Aldol Addition
-
Apparatus Setup:
-
Under an inert atmosphere (Nitrogen or Argon), add the N-acyl pyrrolidinol substrate (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.
-
Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂) or toluene to a concentration of ~0.1 M.
-
Cool the solution to 0 °C.
-
-
Lewis Acid Addition:
-
Slowly add titanium tetrachloride (TiCl₄, 1.1 eq., typically as a 1 M solution in CH₂Cl₂) dropwise via syringe. The solution will likely turn yellow or orange.
-
Stir the mixture at 0 °C for 5-10 minutes.
-
-
Base Addition:
-
Add Hünig's base (N,N-Diisopropylethylamine, DIPEA, 1.2 eq.) dropwise. The color may change.
-
Stir for 30-60 minutes at 0 °C to allow for chelated enolate formation.
-
-
Electrophile Addition & Reaction:
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add the aldehyde (1.2 eq.) dropwise over 10-15 minutes.
-
Monitor the reaction by TLC. Allow stirring at -78 °C for 1-4 hours.
-
-
Workup:
-
Quench the reaction at -78 °C by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer to a separatory funnel, dilute with CH₂Cl₂, and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude diastereomeric ratio by ¹H NMR analysis of the crude product, focusing on well-resolved signals (e.g., α-protons or methyl groups).
-
Purify the product by flash column chromatography.
-
Q4: How do I remove the chiral auxiliary after the reaction without compromising the stereocenter I just created?
The cleavage of the auxiliary is a critical step that must be performed under conditions that do not cause epimerization of the newly formed α-stereocenter.[2]
| Desired Product | Reagent System | Typical Conditions | Considerations |
| Carboxylic Acid | LiOH / H₂O₂ | THF/Water, 0 °C to RT | Mild and common. The basic peroxide can be a safety concern on a large scale; requires careful temperature control.[2] |
| Primary Alcohol | LiBH₄ or LiAlH₄ | THF or Et₂O, 0 °C to RT | Powerful reducing agents.[2] Check for compatibility with other functional groups in your molecule (e.g., esters, ketones). LiBH₄ is generally milder than LiAlH₄. |
| Ester | NaOMe / MeOH | Methanol, 0 °C to RT | Transesterification. An effective method if the methyl ester is the desired product. |
| Amide | Weinreb's Reagent (Me(MeO)NH·HCl) + AlMe₃ | Toluene or THF, 0 °C | Forms a stable Weinreb amide, which is an excellent precursor for ketones. |
Important Note: After cleavage, the water-soluble this compound can often be recovered from the aqueous layer by extraction and reused, improving the overall economy of the synthesis.[2]
References
-
NotEvans. (2015, July 3). Why does acetate aldol with Evans auxiliary give almost no diastereoselectivity? Chemistry Stack Exchange. Retrieved from [Link]
- Reiser, O. (1993). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 93(8), 2911-2920.
-
Orgo Made Simple. (2019, January 14). Formation of enolates from esters and other acid derivatives [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]
-
University of Bath. (n.d.). Enolate Chemistry. Retrieved from [Link]
-
Jasperse, J. (n.d.). Chapter 22: Enolate Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Kanemasa, S., Nishiuchi, M., Kamimura, A., & Hori, K. (1994). The effects of Lewis acid on the 1,3-dipolar cycloaddition reaction of C-arylaldonitrones with alkenes. Journal of the Chemical Society, Perkin Transactions 1, (2), 141-149. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. The effects of Lewis acid on the 1,3-dipolar cycloaddition reaction of C-arylaldonitrones with alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Common side reactions with 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol (CAS 133034-00-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile chiral building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Introduction: Understanding the Reagent
This compound is a crucial intermediate in medicinal chemistry and organic synthesis.[1][2] Its utility stems from two key features: the stereodefined hydroxyl group at the C3 position and the tosyl-protected nitrogen. The tosyl group provides stability and acts as an excellent protecting group, while the secondary alcohol is a versatile handle for introducing new functionalities via substitution or oxidation. However, the interplay between these groups can lead to specific side reactions that require careful management.
Section 1: Frequently Asked Questions (FAQs) - General Handling & Stability
Q1: How should I properly store and handle this compound?
A: The compound is a combustible solid and should be stored at room temperature in a tightly sealed container, away from heat and open flames. While relatively stable, it is good practice to store it in a desiccator to prevent moisture absorption, which could interfere with reactions sensitive to water.
Q2: What are the primary safety concerns associated with this compound?
A: It is classified as an irritant, causing skin, eye, and respiratory system irritation. Always handle this chemical in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses (eyeshields), and a lab coat, is mandatory.
Section 2: Troubleshooting Reactions at the C3-Hydroxyl Group
The secondary alcohol is the most common site of reaction. Issues here typically revolve around incomplete reactions, purification challenges, and unexpected side products.
2.1 The Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction is a powerful tool for inverting the stereocenter at C3 by displacing the hydroxyl group with a suitable nucleophile (e.g., carboxylates, azides).[3] However, it is mechanistically complex and prone to failure if not executed correctly.
Q&A: Common Mitsunobu Reaction Issues
-
Q: My Mitsunobu reaction has stalled, with significant starting material remaining. What is the likely cause?
-
A: This is often due to the pKa of your acidic nucleophile. The Mitsunobu reaction works best for nucleophiles with a pKa below 11.[4] If the nucleophile is not acidic enough, it cannot be deprotonated by the intermediate betaine, stalling the catalytic cycle. Another common cause is the degradation of reagents; diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are sensitive to light and should be freshly opened or purified.
-
-
Q: Purification is a major challenge. How can I efficiently remove triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct?
-
A: These byproducts are notoriously difficult to remove via standard chromatography due to their polarity and tendency to co-elute with products.[4]
-
For TPPO: One strategy is to precipitate it from a nonpolar solvent like hexanes or a mixture of diethyl ether and hexanes. Alternatively, converting it to a water-soluble phosphonium salt with an acid wash can be effective.
-
For the Hydrazine Byproduct: Using polymer-bound triphenylphosphine or azodicarboxylates can simplify workup, as the byproducts are removed by simple filtration.
-
-
Troubleshooting Guide: Mitsunobu Reaction Failures
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Nucleophile pKa > 11. 2. Degraded DEAD/DIAD or PPh₃. 3. Steric hindrance around the alcohol. | 1. Use a more acidic pronucleophile or consider pre-forming the salt of the nucleophile with a non-nucleophilic base. 2. Use fresh or purified reagents. 3. Increase reaction time or temperature moderately (e.g., from 0 °C to room temperature). |
| Formation of Elimination Product | The intermediate oxyphosphonium salt undergoes E2 elimination instead of Sₙ2 substitution. | This is less common with this substrate but can be minimized by running the reaction at lower temperatures (e.g., -20 °C to 0 °C).[5] |
| Difficult Purification | High polarity and poor crystallinity of byproducts (TPPO, reduced DEAD/DIAD).[4] | 1. Use a modified phosphine, like diphenyl(2-pyridyl)phosphine, where the oxide byproduct can be removed with an acid wash.[4] 2. Employ precipitation/crystallization techniques for byproduct removal before chromatography. |
Visualizing the Mechanism and Failure Points
Caption: Mitsunobu reaction pathway and common failure point.
Standard Protocol: Mitsunobu Azidation
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (1.0 eq) and anhydrous THF (approx. 0.1 M).
-
Reagent Addition: Add triphenylphosphine (1.2 eq). Stir until all solids dissolve.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile: Add hydrazoic acid (HN₃, ~1.5 eq, use with extreme caution in a certified fume hood) or an alternative azide source like diphenylphosphoryl azide (DPPA).
-
Initiation: Slowly add DIAD (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, carefully selecting an eluent system to separate the product from TPPO and the hydrazine byproduct.
2.2 Oxidation to (R)-1-Tosylpyrrolidin-3-one
Oxidation of the secondary alcohol to a ketone is a common transformation. The choice of oxidant is critical to avoid side reactions and preserve other functional groups.
Q&A: Oxidation Issues
-
Q: My oxidation reaction is giving low yields and multiple unidentified spots on TLC. What could be wrong?
-
A: This often points to an oxidant that is too harsh or reaction conditions that are not well-controlled. Over-oxidation can lead to ring cleavage in sensitive systems. For this substrate, mild oxidation conditions are strongly recommended. Ensure your reaction is run under strictly anhydrous conditions, as water can interfere with many oxidation reagents.
-
Troubleshooting Guide: Selecting an Oxidant
| Oxidant System | Typical Conditions | Pros | Cons |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild, high-yielding, fast reaction times. | Reagent is expensive and can be shock-sensitive. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂ | High yields, good for sterically hindered alcohols. | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide. |
| Parikh-Doering Oxidation | SO₃•pyridine, DMSO, Et₃N | Mild, non-cryogenic. | Can be slower than other methods. |
Recommended Protocol: Dess-Martin Oxidation
-
Setup: To a dry flask under argon, add this compound (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M).
-
Oxidant: Add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.
-
Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Workup: Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: The crude ketone is often of high purity but can be further purified by flash chromatography if necessary.
Section 3: Troubleshooting N-Detosylation
Removal of the N-tosyl group is often a necessary final step but can be challenging due to the stability of the sulfonamide bond.
Q&A: N-Detosylation Difficulties
-
Q: I've tried standard methods like HBr/phenol or sodium in liquid ammonia, but my substrate decomposes. Are there milder alternatives?
-
A: Absolutely. The N-tosyl group on a saturated heterocycle like pyrrolidine is robust, and forcing conditions can destroy the molecule. Milder, chemoselective methods are often required. While literature on this specific substrate is sparse, methods developed for other sensitive heterocycles, such as N-tosylindoles, can be excellent starting points for optimization.[6] Methods using magnesium in methanol or cesium carbonate have proven effective in other systems and are worth exploring.[6]
-
Troubleshooting Guide: N-Detosylation Methods
| Method | Conditions | Pros | Cons / Incompatibilities |
| Magnesium/Methanol | Mg turnings, MeOH, reflux | Effective, relatively mild reducing conditions. | Not compatible with reducible functional groups (esters, ketones, etc.). |
| Cesium Carbonate | Cs₂CO₃, THF/MeOH, 22 °C | Very mild, good for base-sensitive but non-reducible groups.[6] | May be slow; effectiveness is substrate-dependent.[6] |
| Sodium Naphthalenide | Na, Naphthalene, THF, -78 °C | Powerful single-electron transfer (SET) agent. | Requires strictly anhydrous/anaerobic conditions; highly reactive. |
| Red-Al® | Sodium bis(2-methoxyethoxy)aluminum hydride, Toluene, reflux | Commercially available hydride source. | Reduces many other functional groups. |
Workflow for Selecting a Detosylation Strategy
Caption: Decision workflow for N-detosylation method selection.
References
- Vertex AI Search Result. This compound.
- Benchchem. Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
- Benchchem.
- Chem-Impex. 1-(p-Tosil)-(R)-(-)-3-pirrolidinol.
- Sigma-Aldrich. This compound 98 133034-00-1.
- Benchchem. Side reactions of 1-Tosylpyrrole in acidic or basic conditions.
- National Institutes of Health (NIH).
- TCI Chemicals. Mitsunobu Reaction.
- ChemicalBook. This compound 98 Chemical Properties.
- Benchchem.
- Amerigo Scientific. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%).
- TCI Chemicals. New Mitsunobu Reagents.
- Organic Chemistry Portal.
- ResearchGate.
- Organic Chemistry Portal.
- ECHEMI. (-)
Sources
- 1. æç¥å¦é¢å¤§å¦ãååå ¬åãã£ã³ãã¹ | Virtual tour generated by Panotour [agu.ac.jp]
- 2. chemimpex.com [chemimpex.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Reactions Using 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
Welcome to the technical support center for experiments involving the chiral building block, 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges encountered when using this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles.
Understanding the Chemistry: Key Purification Considerations
This compound is a valuable chiral intermediate. Its purification, and that of its reaction products, is governed by several key molecular features:
-
The Tosyl (Ts) Group: This bulky, aromatic protecting group significantly influences the polarity and crystallinity of the molecule.[1] It contains a strong chromophore, which is beneficial for visualization by Thin Layer Chromatography (TLC) using UV light.[1]
-
The Pyrrolidinol Ring: The pyrrolidine core provides a chiral scaffold. The hydroxyl group is a key site for reactions like Mitsunobu inversions or ether syntheses, while the tosyl-protected nitrogen is relatively unreactive.[2][3]
-
Chirality: As a chiral molecule, maintaining enantiomeric purity is often a critical objective.[4] Analytical methods like Chiral High-Performance Liquid Chromatography (HPLC) are essential for assessing the success of stereoselective reactions.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of products derived from this compound.
Issue 1: My reaction is complete by TLC, but I'm having trouble with the initial work-up.
Question: After quenching my reaction, I'm observing a persistent emulsion during the aqueous extraction. How can I resolve this?
Answer: Emulsion formation is common when working with pyrrolidine derivatives, especially if they possess long alkyl chains that impart surfactant-like properties.[7]
-
Causality: Vigorous shaking during extraction can lead to the formation of a stable emulsion, where microscopic droplets of the organic phase are suspended in the aqueous phase (or vice-versa).
-
Troubleshooting Steps:
-
Break the Emulsion: Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel.[7] The increased ionic strength of the aqueous phase helps to destabilize the emulsion.
-
Patience is Key: Allow the separatory funnel to stand undisturbed for an extended period. Gravity will often aid in the separation of the layers.
-
Gentle Does It: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This will still allow for extraction but with a reduced risk of emulsion formation.[7]
-
Question: I've performed an acid wash to remove basic impurities, but my product seems to be "oiling out" instead of precipitating when I basify the aqueous layer.
Answer: This is a common observation when the free base form of your product has a low melting point or is an oil at room temperature.
-
Causality: The protonated amine salt of your product is soluble in the aqueous acid. Upon basification, the free base is formed, which may be immiscible with water and appear as an oil.
-
Troubleshooting Steps:
-
Back-Extraction: After basifying the aqueous layer, extract your product back into a suitable organic solvent like dichloromethane or diethyl ether.[7]
-
Drying is Crucial: Dry the combined organic layers over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][7]
-
Solvent Removal: Filter off the drying agent and carefully remove the solvent under reduced pressure using a rotary evaporator to obtain your crude product.[1]
-
Issue 2: I'm struggling with the chromatographic purification of my product.
Question: My tosylated product is streaking badly on the silica gel column. What can I do to improve the separation?
Answer: Streaking on silica gel is often due to the interaction of the slightly acidic silica with basic functionalities in your compound or impurities.
-
Causality: The lone pair on the pyrrolidine nitrogen, although protected by the electron-withdrawing tosyl group, can still interact with the acidic silanol groups on the silica surface, leading to poor peak shape.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent system. This will neutralize the acidic sites on the silica gel and improve the chromatography.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol-silica.
-
Gradient Elution: If you are running an isocratic system, switching to a gradient elution (gradually increasing the polarity of the mobile phase) can help to sharpen the peaks and improve resolution.
-
Question: My product and a key byproduct are co-eluting. How can I improve the resolution?
Answer: Achieving good resolution between structurally similar compounds requires careful optimization of your chromatographic conditions.
-
Causality: Co-elution occurs when the affinities of two or more compounds for the stationary phase are too similar under the chosen conditions.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically vary the solvent ratio of your eluent. Sometimes, a small change in polarity can have a significant impact on selectivity.
-
Change the Solvent System: If optimizing the ratio doesn't work, try a different solvent system altogether. For example, if you are using hexane/ethyl acetate, consider switching to dichloromethane/methanol.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove closely related impurities.[1] Tosylated compounds are often crystalline, making this an excellent option.[1]
-
Issue 3: I need to confirm the enantiomeric purity of my final product.
Question: What is the best way to determine the enantiomeric excess (e.e.) of my chiral pyrrolidine derivative?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds.[4][5][6]
-
Causality: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different retention times.[8]
-
Step-by-Step Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable solvent like isopropanol or the mobile phase.[6] It is also highly recommended to have a racemic standard of your compound to identify the retention times of both enantiomers.[6]
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or photodiode array (PDA) detector is required.[6]
-
Chiral Column: Polysaccharide-based chiral stationary phases (e.g., Chiralpak® or Lux® series) are often effective.[5][9]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol.[6] A common starting point is 90:10 (v/v) n-hexane:IPA, but this should be optimized for your specific compound.[6]
-
Flow Rate: A flow rate of 1.0 mL/min is a good starting point.[8]
-
UV Detection: Select a wavelength where your compound has good absorbance (e.g., 210 nm).[6]
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers.
-
Inject your sample.
-
Integrate the peak areas for both enantiomers in your sample chromatogram.[6]
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should be aware of when using this compound in a Mitsunobu reaction?
A1: The Mitsunobu reaction, while powerful, can generate several byproducts that can complicate purification.[3] These include:
-
Unreacted Starting Material: Incomplete conversion will leave you with unreacted this compound.
-
Triphenylphosphine Oxide (TPPO): This is a major byproduct from the triphenylphosphine reagent. It can often be removed by crystallization or chromatography.
-
Hydrazodicarboxylate Byproduct: The reduced form of the azodicarboxylate reagent (e.g., DEAD or DIAD) is another significant byproduct.
-
Elimination Products: Under certain conditions, elimination to form the corresponding pyrroline derivative can occur.
Q2: I need to remove the tosyl protecting group. What are the best methods, and how do I purify the resulting free amine?
A2: Deprotection of the N-tosyl group typically requires reductive or strongly acidic conditions.[2]
-
Reductive Cleavage: Reagents like sodium in liquid ammonia or sodium naphthalenide can effectively cleave the tosyl group.[10][11]
-
Acidic Cleavage: Strong acids such as HBr in acetic acid can also be used.[2]
-
Purification of the Free Amine: The resulting free pyrrolidinol is a basic compound. A common purification strategy is an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.
Q3: Can I use recrystallization to purify my final tosylated product? What are some good solvent systems to try?
A3: Yes, recrystallization is often an excellent method for purifying tosylated compounds due to their tendency to be crystalline solids.[1]
-
Solvent Selection: The key is to find a solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Common Solvent Systems:
-
Ethanol/Water: Dissolve the compound in hot ethanol and add water dropwise until the solution becomes cloudy. Then, allow it to cool slowly.[12]
-
Ethyl Acetate/Hexane: Dissolve the compound in a minimal amount of hot ethyl acetate and add hexane until persistent cloudiness is observed.
-
Methanol/Ethyl Acetate: A 50/50 mixture can be effective for some tosylates.[13]
-
-
Troubleshooting: If you are losing a significant amount of product during filtration, it may be because it is too soluble in the wash solvent, even when cold.[13] Ensure your wash solvent is ice-cold and use a minimal amount.
Visualization of Workflows
Decision Tree for Purification Strategy
Caption: A decision tree for selecting an appropriate purification strategy.
General Workflow for Chiral Purity Determination
Caption: A general workflow for determining chiral purity using HPLC.
References
-
Ghanem, A., & Aboul-Enein, H. Y. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical and Biomedical Analysis, 165, 139-145. [Link]
-
ResearchGate. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. [Link]
-
SciSpace. A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]
-
MDPI. Synthesis of a New Chiral Pyrrolidine. [Link]
-
Elsevier. Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. [Link]
-
Wikipedia. Tosyl group. [Link]
-
ResearchGate. Deprotection of N-benzoylpyrrolidines. [Link]
-
Reddit. Help with recrystallization for a tosylate. [Link]
-
ACS Publications. Deprotection of Sulfonyl Aziridines. [Link]
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
-
Organic Syntheses. TRIMETHYLENE DITHIOTOSYLATE. [Link]
-
Amerigo Scientific. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). [Link]
- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
MDPI. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
ResearchGate. Troubleshooting protein purification? [Link]
- Google Patents.
-
Organic Syntheses. cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. [Link]
- Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- Google Patents.
- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. skpharmteco.com [skpharmteco.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Column Chromatography of Tosylated Pyrrolidines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of tosylated pyrrolidines via column chromatography. Our focus is on delivering practical, field-proven insights grounded in scientific principles to help you overcome common challenges in your purification workflows.
Introduction: The Chemistry of Purifying N-Tosyl Pyrrolidines
N-tosyl pyrrolidines are a common class of intermediates in organic synthesis. The tosyl group (p-toluenesulfonyl) serves as a robust protecting group for the pyrrolidine nitrogen, rendering it non-basic and stable to a wide range of reaction conditions. However, the presence of the polar sulfonyl group and the overall molecular structure can present unique challenges during purification by silica gel chromatography. This guide will walk you through the essential considerations for successful purification, from selecting the right conditions to troubleshooting common problems.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying tosylated pyrrolidines?
For the vast majority of applications involving tosylated pyrrolidines, standard silica gel (SiO₂, 60 Å pore size, 230-400 mesh) is the stationary phase of choice. The polarity of these compounds is generally well-suited for normal-phase chromatography on silica.
-
Expertise & Experience: The tosyl group significantly reduces the basicity of the pyrrolidine nitrogen, minimizing the strong acid-base interactions with the acidic silanol groups on the silica surface that are often problematic for free amines. This makes standard silica gel a reliable and cost-effective option. While alternatives like alumina or deactivated silica exist, they are typically only necessary if you observe significant compound degradation on standard silica.[1]
Q2: How do I select the optimal mobile phase for my tosylated pyrrolidine?
The key is to find a solvent system that provides a good separation between your desired product and any impurities. For tosylated pyrrolidines, the most common and effective mobile phase systems are mixtures of a non-polar solvent and a moderately polar solvent.
-
Recommended Starting Point: A mixture of hexanes and ethyl acetate is the most widely used and successful eluent system for these compounds.[2][3]
The ideal ratio of these solvents will depend on the specific substituents on your pyrrolidine ring. A good starting point for developing your method is to perform Thin Layer Chromatography (TLC) with a few different solvent ratios.
Table 1: Recommended TLC Screening Conditions for Tosylated Pyrrolidines
| Hexanes:Ethyl Acetate Ratio | Expected Rf Range for Tosylated Pyrrolidines | Notes |
| 9:1 | Low Rf (0.1-0.2) | Good for less polar derivatives. |
| 3:1 | Moderate Rf (0.2-0.4) [2] | Often a good starting point for many tosylated pyrrolidines. |
| 1:1 | High Rf (0.5-0.7) | Suitable for more polar derivatives with additional functional groups. |
-
Trustworthiness: The goal of TLC analysis is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.35 . This Rf range typically translates well to a preparative column, allowing for good separation without requiring excessively large volumes of solvent. For example, several substituted N-tosyl pyrrolidine derivatives have been successfully purified using a 3:1 hexanes:ethyl acetate system, where the product had an Rf of approximately 0.2-0.27.[2]
Q3: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?
Peak tailing is a common issue when purifying nitrogen-containing compounds, even when the nitrogen is protected.[4] It is often caused by secondary interactions between the lone pairs on the sulfonyl oxygens or residual basicity of the nitrogen and the acidic silanol groups on the silica surface.[5][6]
-
Authoritative Grounding: The interaction between basic functional groups and acidic silanol groups on the silica surface can lead to multiple retention mechanisms, resulting in a distorted, tailing peak shape.[4]
Solutions for Peak Tailing:
-
Incorporate a Mobile Phase Modifier: The most effective way to combat peak tailing for tosylated pyrrolidines is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Adding 0.1-1% triethylamine to your hexanes/ethyl acetate mobile phase is a highly effective strategy.[7][8][9] The TEA will preferentially interact with the active silanol sites on the silica, effectively masking them from your compound and leading to sharper peaks.[8][9][10]
-
Pyridine: Pyridine can also be used as a modifier, though TEA is more common due to its volatility, which makes it easier to remove from the final product.
-
-
Deactivate the Silica Gel: If you suspect your compound is particularly sensitive, you can pre-treat the silica gel.[1]
-
Protocol: Flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample. This ensures the entire stationary phase is deactivated.[1]
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of tosylated pyrrolidines in a question-and-answer format.
Issue 1: My compound won't move off the baseline, even in 100% ethyl acetate.
-
Question: I've tried a range of hexanes/ethyl acetate mixtures, but my tosylated pyrrolidine remains at the baseline on the TLC plate. What should I do?
-
Answer: This indicates your compound is too polar for the chosen solvent system. You need to introduce a more polar solvent into your mobile phase.
-
Step 1: Introduce a Stronger Polar Solvent: Try a solvent system of dichloromethane (DCM) and methanol (MeOH) . Start with a TLC analysis using 1-5% methanol in DCM.
-
Step 2: Consider a Basic Modifier: If you are using a more polar solvent system like DCM/MeOH, it is still advisable to include a basic modifier to prevent peak tailing. A common practice is to use methanol containing 1-2% of 7N ammonia in methanol.[7]
-
Caution: Be mindful that highly polar, basic solvent systems can slowly dissolve the silica gel. It is recommended to stay below 10-20% of the basic methanol mixture.[7]
-
Issue 2: My product is co-eluting with a non-polar impurity.
-
Question: I have good separation from polar impurities, but a non-polar spot is running very close to my product. How can I improve the separation?
-
Answer: You need to decrease the overall polarity of your mobile phase to increase the retention of both compounds and hopefully improve the separation.
-
Step 1: Decrease the Polar Solvent Ratio: If you are using a 3:1 hexanes:ethyl acetate mixture, try switching to a less polar system like 5:1 or even 9:1. This will cause all compounds to have lower Rf values and may resolve the overlapping spots.
-
Step 2: Consider an Alternative Solvent System: Sometimes, changing the nature of the polar solvent can alter the selectivity. You could try a mixture of hexanes and diethyl ether or hexanes and dichloromethane .
-
Issue 3: I have a good separation on TLC, but the column chromatography is giving poor results (e.g., broad peaks, mixed fractions).
-
Question: My TLC shows a clear separation with an Rf of 0.3, but the column is not working well. What could be the problem?
-
Answer: This discrepancy can arise from several factors related to the column setup and loading technique.
-
Column Overloading: You may be loading too much crude material onto the column. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample.
-
Improper Sample Loading: For the best separation, the sample should be loaded onto the column in a very narrow band.
-
Dry Loading: This is the preferred method. Dissolve your crude product in a suitable solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: If you must load the sample dissolved in a solvent, use the absolute minimum amount of the mobile phase to dissolve your sample. Using too much solvent or a solvent that is more polar than your mobile phase will lead to band broadening and poor separation.
-
-
Column Cracking: Ensure the silica bed is not cracked. This can happen if the column runs dry or if the packing is not uniform. A cracked column will lead to channeling and a complete loss of separation.
-
Experimental Workflow & Visualization
A systematic approach is crucial for developing a robust purification method. The workflow below outlines the key steps from initial analysis to final purification.
Caption: Workflow for developing a column chromatography purification method for tosylated pyrrolidines.
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC that provides an Rf value of 0.2-0.35 for the desired compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude tosylated pyrrolidine in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to the solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Apply pressure (flash chromatography) to begin eluting the compounds.
-
If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tosylated pyrrolidine.
-
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
- Organic Syntheses. (n.d.). A Proline-Derived N-Sulfonyliminium Ion-Catalyzed Enantioselective Aza-Diels-Alder Reaction. Org. Synth. 2012, 89, 13.
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information for D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. Retrieved from [Link]
-
Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]
-
ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
- Organic Syntheses. (n.d.). Preparation of a G2-[N(CH2CH2CH2NHBoc)2]12-Piperidine3 Dendrimer. Org. Synth. 2008, 85, 10.
-
Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved from [Link]
-
Sepu-Tech. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. Restek - Videoartikel [de.restek.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 10. welch-us.com [welch-us.com]
Technical Support Center: Optimizing Reactions with 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
Welcome to the technical support center dedicated to 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing reaction yields and overcoming common experimental hurdles. As a chiral building block, this reagent is invaluable for creating complex molecules with specific stereochemistry, particularly in pharmaceutical development.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and innovate confidently.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the N-tosyl group in this reagent?
The para-toluenesulfonyl (tosyl) group serves two primary functions. First, it acts as a robust protecting group for the pyrrolidine nitrogen, rendering it non-basic and non-nucleophilic, which prevents unwanted side reactions at the nitrogen atom during subsequent transformations. Second, the electron-withdrawing nature of the sulfonyl group enhances the reactivity of other positions on the pyrrolidine ring.[1]
Q2: How should this compound be stored for optimal stability?
For long-term stability, the compound should be stored in a cool, dry place, sealed tightly under an inert atmosphere (e.g., nitrogen or argon). It is a combustible solid and can be sensitive to moisture.[3][4] Proper storage is critical to prevent slow degradation that could introduce impurities and affect reaction outcomes.
Q3: What are the most common transformations performed on this molecule?
The primary reactive site is the secondary alcohol at the C3 position. The most common reactions involve this hydroxyl group, including:
-
Activation: Conversion of the hydroxyl to a better leaving group (e.g., mesylate, tosylate) to facilitate nucleophilic substitution.[5]
-
Nucleophilic Substitution (Sₙ2): Direct displacement of the activated hydroxyl group with various nucleophiles, which proceeds with inversion of stereochemistry.[6][7]
-
Mitsunobu Reaction: A classic method to achieve stereochemical inversion at the C3 position by reacting with a pronucleophile.[8][9]
-
Oxidation: Conversion of the secondary alcohol to the corresponding ketone, 1-(p-Tosyl)-3-pyrrolidinone.[10]
Q4: What are the standard methods for removing the N-tosyl protecting group?
Deprotection of the N-tosyl group can be challenging and requires conditions tailored to the overall molecule's stability. Common methods include:
-
Strong Base: Using sodium or potassium hydroxide in refluxing alcohol is a classic method, though it can be harsh.[11]
-
Mild Base: Cesium carbonate in a mixed solvent system like THF/Methanol has proven effective for sensitive substrates.[11][12]
-
Dissolving Metal Reduction: Conditions like sodium in liquid ammonia or sodium naphthalenide are effective but have limited functional group compatibility.[13]
-
Acidic Conditions: Strong acids like methanesulfonic acid (MeSO₃H) in trifluoroacetic acid (TFA) with a scavenger like thioanisole can cleave the N-S bond.[13]
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section addresses specific, practical issues you may encounter during your experiments.
Issue 1: Low Yield in Nucleophilic Substitution (e.g., Mesylation or Azide Displacement)
Question: I am attempting to activate the hydroxyl group with mesyl chloride (MsCl) followed by displacement with sodium azide, but my overall yield is poor (<40%). What are the likely causes and solutions?
Answer: This is a common two-step process where issues can arise at either stage. The key is to isolate the cause systematically.
Probable Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Moisture Contamination | Mesyl chloride and other sulfonyl chlorides are highly sensitive to moisture, which hydrolyzes them to the unreactive sulfonic acid. Water can also compete as a nucleophile.[14] | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).[15] |
| Incomplete Activation | Steric hindrance from the bulky tosyl group can slow the reaction. The base may not be optimal for scavenging the HCl byproduct efficiently.[14] | Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.2-1.5 equivalents). Allow adequate reaction time and monitor progress carefully using Thin Layer Chromatography (TLC). |
| Side Reaction: Elimination | The use of a strong or sterically hindered base, especially at elevated temperatures, can promote E2 elimination to form an undesired alkene byproduct instead of substitution. | Perform the activation step at a low temperature (0 °C to room temperature) to minimize elimination.[14] Use a base like TEA rather than a bulkier or stronger one if elimination is observed. |
| Poor Nucleophilic Displacement | The mesylate is a good leaving group, but the Sₙ2 displacement can be slow if the nucleophile is weak or if the reaction conditions (solvent, temperature) are not optimal. | For the azide displacement, use a polar aprotic solvent like DMF to solvate the cation (Na⁺) and leave the azide anion highly nucleophilic. Gentle heating (e.g., 60-80 °C) may be required to drive the reaction to completion.[14] |
Troubleshooting Workflow: Low Yield in Sₙ2 Reactions
Caption: Troubleshooting workflow for Sₙ2 reactions.
Issue 2: Failed or Low-Yielding Mitsunobu Reaction
Question: My Mitsunobu reaction to invert the C3 alcohol with benzoic acid is not working. I see only starting material on my TLC plate even after 24 hours. What's wrong?
Answer: The Mitsunobu reaction is notoriously fickle and highly sensitive to reagent quality and reaction conditions.[16] Success hinges on the successful formation of the key betaine and oxyphosphonium salt intermediates.[8]
Probable Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Poor Reagent Quality | Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO) upon storage. Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD) can degrade over time. | Use freshly opened or purified reagents. PPh₃ can be recrystallized. Ensure azodicarboxylates are stored properly. Using excess reagents (1.5-2.0 equivalents) can sometimes overcome minor degradation.[16] |
| Solvent is Not Anhydrous | Any water present will be protonated in preference to the nucleophile, quenching the reaction. This is one of the most common failure modes. | Use freshly distilled or commercially available anhydrous THF. Adding activated molecular sieves to the reaction can help scavenge trace amounts of water. |
| Incorrect Addition Order | The standard order (alcohol, nucleophile, PPh₃, then slow addition of DEAD/DIAD) is not always optimal. Pre-mixing PPh₃ and DEAD/DIAD can lead to side reactions. | A common alternative is to dissolve the alcohol, nucleophile, and PPh₃, then add the DEAD/DIAD dropwise at 0 °C. This controls the concentration of the reactive betaine intermediate.[8][16] |
| Nucleophile pKa is too High | The Mitsunobu reaction generally requires a pronucleophile with a pKa < 15. If the nucleophile is not acidic enough, it cannot protonate the azodicarboxylate-phosphine adduct to drive the reaction forward.[8] | Benzoic acid (pKa ~4.2) is suitable. If using a less acidic nucleophile, the reaction may fail. Consider an alternative strategy: activate the alcohol as a tosylate and perform a standard Sₙ2 reaction with the conjugate base of your nucleophile.[16] |
Mitsunobu Reaction: Core Mechanism
Caption: Key intermediates in the Mitsunobu reaction.
Key Experimental Protocols
Protocol 1: Activation of the C3-Hydroxyl via Mesylation
This protocol converts the alcohol into a mesylate, an excellent leaving group for subsequent Sₙ2 reactions.
-
Preparation: Add this compound (1.0 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve the solid in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (TEA) (1.5 eq) dropwise to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 5-10 minutes. A precipitate of triethylammonium chloride may form.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction by TLC (e.g., using 50% ethyl acetate in hexanes) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
Protocol 2: N-Tosyl Deprotection using Cesium Carbonate
This is a milder alternative to harsh basic hydrolysis for removing the N-tosyl group.[11][12]
-
Preparation: Dissolve the N-tosylated pyrrolidine derivative (1.0 eq) in a 2:1 mixture of THF and Methanol (approx. 0.1 M).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃) (3.0 eq) to the solution.
-
Reaction: Stir the suspension at room temperature or gently heat to reflux (e.g., 60-65 °C). The progress of the deprotection can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the deprotected pyrrolidine.
References
- Marcotullio, M. C., Campagna, V., Sternativo, S., Costantino, F., & Curini, M. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766.
-
Amerigo Scientific. (n.d.). This compound (98%). Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]
-
Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry. Retrieved from [Link]
- van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A Simple and Mild Method for the Removal of the NIm-Tosyl Protecting Group. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Reddit. (2018). Mitsunobu reaction issues. r/chemistry. Retrieved from [Link]
- Marcotullio, M. C., Campagna, V., Sternativo, S., Costantino, F., & Curini, M. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines.
- National Center for Biotechnology Information. (n.d.).
- Journal of Chemistry Letters. (2024).
- MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
- ResearchGate. (n.d.). Removal of the tosyl and nosyl groups.
- Reddy, T. K., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(41), 7439-7441.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- MDPI. (n.d.). Synthesis of a New Chiral Pyrrolidine.
- Springer. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(5), 2425-2476.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- National Center for Biotechnology Information. (n.d.).
-
YouTube. (2015). Nucleophilic Substitution: Practice Problems. Retrieved from [Link]
-
ChemBK. (n.d.). (R)-(+)-3-PYRROLIDINOL. Retrieved from [Link]
- ResearchGate. (n.d.).
-
YouTube. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]
-
Pearson. (n.d.). Nucleophilic Substitution Practice Problems. Retrieved from [Link]
-
Chemistry Steps. (2024). The SN1 Reaction Mechanism and SN1 Practice Problems. Retrieved from [Link]
-
YouTube. (2016). Practice Problem: Drawing Substitution and Elimination Products (SN1/SN2/E1/E2). Retrieved from [Link]
Sources
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- 2. æç¥å¦é¢å¤§å¦ãååå ¬åãã£ã³ãã¹ | Virtual tour generated by Panotour [agu.ac.jp]
- 3. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%) - Amerigo Scientific [amerigoscientific.com]
- 4. 1-(对甲苯磺酰基)-(R)-(-)-3-吡咯烷醇 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 16. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Conversion Rates with 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in synthetic chemistry: achieving high conversion rates when using the versatile chiral building block, 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol. This document moves beyond a simple checklist to offer a diagnostic workflow grounded in mechanistic principles, helping you to identify and resolve the root causes of suboptimal reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a valuable chiral intermediate primarily used in the synthesis of complex molecules and pharmaceuticals.[1] Its key structural features—a protected amine, a stereodefined secondary alcohol, and the tosyl group—make it an excellent precursor for creating compounds with specific stereochemistry, which is critical in drug development.[1] Common applications include its use as a ligand in asymmetric catalysis and as a foundational piece in the synthesis of pyrrolidine-containing drugs, which are relevant for neurological disorders and other therapeutic areas.[1][2]
Q2: What is a "good" or expected conversion rate for reactions with this reagent?
An expected conversion rate is highly dependent on the specific reaction (e.g., O-alkylation, nucleophilic substitution on a derivative). However, for well-optimized protocols, conversion rates should typically exceed 85-90%. If you are consistently observing conversions below 70%, a systematic troubleshooting approach is warranted.
Q3: What are the most common, high-level reasons for low conversion rates?
The most frequent culprits for poor performance in reactions involving tosylated compounds are:
-
Reagent Quality: Degradation of the starting material or impurities in solvents and other reagents. The tosyl group itself can be sensitive.
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or reaction time can drastically hinder reaction kinetics.
-
Competing Side Reactions: The presence of multiple reactive sites can lead to undesired pathways, such as elimination reactions or competitive N-alkylation if the pyrrolidine nitrogen is deprotected.[3][4]
-
Inadequate Inert Atmosphere: Many of these reactions are sensitive to moisture and oxygen.
A Diagnostic Approach to Troubleshooting
Low conversion is a symptom, not a root cause. The following workflow provides a logical progression from foundational checks to complex mechanistic analysis.
Caption: Competing SN2 and E2 reaction pathways.
Q: Could the tosyl group be reacting with my nucleophile?
A: While the tosyl group is an excellent leaving group, in some specific cases, particularly with electron-rich benzyl alcohols, the tosyl chloride reagent itself can lead to the formation of a chlorinated byproduct instead of the desired tosylate. [5]This happens when the initially formed O-tosylate intermediate undergoes an SN2 reaction with chloride ions present from the tosyl chloride or the base hydrochloride salt (e.g., TEA·HCl). [3]While less common for this specific substrate, it is a known reactivity pattern for tosylates.
Detailed Experimental Protocol: O-Methylation
This protocol provides a reliable method for the O-alkylation of the hydroxyl group.
Objective: To synthesize 1-(p-Tosyl)-(R)-(-)-3-methoxypyrrolidine.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl Iodide (MeI) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: Under an argon atmosphere, add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a septum.
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure O-methylated product.
References
-
Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. Available from: [Link]
-
Hunt, I. Chapter 8: Tosylates. University of Calgary. Available from: [Link]
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Available from: [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a from 7a. Available from: [Link]
-
Stevens, E. (2018). alcohols tosylates. YouTube. Available from: [Link]
-
Wang, F., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5673. Available from: [Link]
-
OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Available from: [Link]
-
AstraZeneca. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry, 63(17), 9705–9730. Available from: [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
-
MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Available from: [Link]
-
Amerigo Scientific. This compound (98%). Available from: [Link]
-
Sciencemadness.org. Reactions of alcohols to form alkyl bromides and tosylates. Available from: [Link]
- European Patent Office. Process for the preparation of a pyrrolidinol compound.
-
ChemBK. (R)-(+)-3-PYRROLIDINOL. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Available from: [Link]
-
PubChem. 4-Hydroxypyrrolidine. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recovery & Recycling of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
Welcome to the dedicated support guide for the recovery and recycling of the valuable chiral auxiliary, 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol. This document provides field-tested protocols, troubleshooting advice, and answers to frequently asked questions to help you maximize the cost-effectiveness and sustainability of your asymmetric syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is recycling this compound important?
A1: The primary drivers for recycling this auxiliary are economic and environmental. This compound is a high-value, enantiomerically pure reagent. Recovering it after a reaction significantly reduces the overall cost of a multi-step synthesis. Environmentally, recycling minimizes chemical waste, aligning with the principles of green chemistry by improving atom economy and reducing the downstream impact of synthesis.
Q2: What is the general strategy for recovering the auxiliary after its use in a reaction, for instance, a Diels-Alder cycloaddition?
A2: The core strategy involves three main stages:
-
Cleavage: The covalent bond between the auxiliary and the desired product must be selectively cleaved. This is typically achieved by hydrolysis (acidic or basic), or reductive cleavage, depending on the nature of the linkage (e.g., an amide or ester bond).
-
Extraction & Separation: Once cleaved, the now-free auxiliary is separated from the product and other reaction components. This usually involves liquid-liquid extraction, exploiting the different solubility and acid-base properties of the auxiliary versus the product.
-
Purification & Verification: The recovered auxiliary is then purified, typically by recrystallization or column chromatography. Its purity and structural integrity must be verified (e.g., via NMR, HPLC, or melting point analysis) before it can be reused in subsequent reactions.
Q3: Can the recovered auxiliary be reused immediately?
A3: Not without verification. It is critical to confirm that the recovered this compound meets the required purity specifications for your synthesis. Trace impurities can act as catalyst poisons or lead to side reactions, compromising the yield and enantioselectivity of future reactions. We recommend a minimum purity check by ¹H NMR and melting point determination against a known standard.
Q4: Is it possible to cleave the auxiliary without removing the tosyl (Ts) group?
A4: Yes, and this is the ideal scenario for efficient recycling. Conditions for cleavage, such as using lithium borohydride (LiBH₄) for reductive cleavage of an N-acyl derivative, are often chosen specifically because they are mild enough to leave the N-tosyl group intact. This avoids the need for a subsequent re-tosylation step, simplifying the overall recycling workflow.
Core Recovery & Recycling Protocol: Post-Diels-Alder Cycloaddition
This protocol details the recovery of the auxiliary from an N-enoyl-pyrrolidinol adduct, a common intermediate in asymmetric Diels-Alder reactions.
Experimental Workflow Diagram
Caption: Workflow for recovering the chiral auxiliary.
Step-by-Step Methodology
-
Reductive Cleavage:
-
Dissolve the Diels-Alder adduct (1.0 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium borohydride (LiBH₄, 2.0-3.0 equiv) in THF. Causality: LiBH₄ is a mild reducing agent that selectively cleaves the amide bond to release the corresponding alcohol product and the intact pyrrolidinol auxiliary, without affecting the N-Ts group.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Workup and Extraction:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute the mixture with ethyl acetate (EtOAc) and water. Transfer to a separatory funnel.
-
Separate the layers. The desired product (the chiral alcohol) will preferentially be in the organic layer. The protonated, more polar auxiliary will be primarily in the aqueous layer.
-
Extract the aqueous layer two more times with EtOAc to ensure complete removal of the product.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to isolate the crude product.
-
-
Auxiliary Isolation and Purification:
-
Take the aqueous layer from the initial separation, which now contains the auxiliary as a salt.
-
Basify the aqueous layer to a pH of 9-10 by adding a base like sodium hydroxide (NaOH) to deprotonate the auxiliary.
-
Extract this basic aqueous solution multiple times with a suitable organic solvent, such as dichloromethane (DCM) or EtOAc, to pull the free auxiliary into the organic phase.
-
Combine these organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude this compound.
-
-
Recrystallization:
-
Dissolve the crude auxiliary in a minimum amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in a 4 °C refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum.
-
Data & Specifications
| Parameter | Specification | Rationale |
| Recovery Yield | >85% | A high yield is expected and indicates efficient cleavage and extraction. |
| Appearance | White to off-white crystalline solid | Significant color deviation may indicate impurities. |
| Melting Point | 101-104 °C | A sharp melting point close to the literature value is a key indicator of high purity. |
| Purity (¹H NMR) | Conforms to reference spectrum | Confirms structural integrity and absence of major organic impurities. |
| Purity (Chiral HPLC) | >99% ee | Ensures the enantiomeric purity has not been compromised during recovery. |
Troubleshooting Guide
Problem 1: Low Recovery Yield (<70%) of the Auxiliary
-
Possible Cause A: Incomplete Cleavage. The reductive cleavage did not go to completion, leaving a significant portion of the auxiliary attached to the product.
-
Troubleshooting Steps:
-
Verify Completion: Always use TLC to confirm the complete disappearance of the starting adduct before quenching the reaction.
-
Check Reagent Quality: Ensure the LiBH₄ used is fresh and has not been deactivated by moisture.
-
Increase Equivalents/Time: If the reaction stalls, consider adding another portion of LiBH₄ (0.5 equiv) or extending the reaction time.
-
-
-
Possible Cause B: Inefficient Extraction. The auxiliary was not efficiently extracted from the aqueous phase after basification.
-
Troubleshooting Steps:
-
Confirm pH: Use pH paper or a calibrated meter to ensure the aqueous layer is sufficiently basic (pH 9-10) before extracting the auxiliary. The free amine is much more soluble in organic solvents than its protonated salt form.
-
Increase Extraction Volume/Repeats: Perform more extractions (e.g., 4-5 times) with the organic solvent (DCM or EtOAc) to ensure quantitative removal from the aqueous phase.
-
"Salting Out": Add sodium chloride (NaCl) to the aqueous layer to decrease the solubility of the auxiliary in water and drive it into the organic phase.
-
-
Problem 2: Recovered Auxiliary is an Oil or Gummy Solid and Fails to Crystallize
-
Possible Cause A: Presence of Water. Residual water can inhibit crystallization.
-
Troubleshooting Steps:
-
Azeotropic Removal: Dissolve the crude material in toluene and concentrate it on a rotary evaporator. Repeat 2-3 times to azeotropically remove trace water.
-
Thorough Drying: Ensure the combined organic extracts containing the auxiliary were thoroughly dried with a sufficient amount of drying agent (e.g., Na₂SO₄) before concentration.
-
-
-
Possible Cause B: Organic Impurities. The crude material is contaminated with byproducts or residual product.
-
Troubleshooting Steps:
-
Purify by Chromatography: If recrystallization fails, purify the crude material using flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Re-evaluate Extraction: Review the initial extraction protocol. Incomplete separation of the product (which is an alcohol) from the auxiliary could lead to this issue. Ensure the initial biphasic separation was clean.
-
-
Problem 3: ¹H NMR of Recovered Auxiliary Shows Broad Peaks or Unexpected Signals
-
Possible Cause: Residual Acid or Base. Trace amounts of acid (from the quench) or base (from the workup) can broaden the N-H and O-H signals and potentially catalyze degradation.
-
Troubleshooting Steps:
-
Aqueous Wash: Dissolve the crude auxiliary in EtOAc and wash it with a neutral buffer or distilled water to remove residual salts. Re-dry the organic layer and concentrate.
-
Filtration through Silica Plug: Dissolve the material in a minimal amount of DCM and pass it through a short plug of silica gel, eluting with EtOAc. This can remove baseline polar impurities. The purified material can then be recrystallized.
-
-
References
-
Oppolzer, W. (1990). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 62(7), 1241-1250. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol Derivatives
For researchers, scientists, and drug development professionals, the enantiomeric purity of chiral molecules is a critical quality attribute that can profoundly impact pharmacological activity and patient safety. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and its derivatives, such as 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol, are pivotal chiral building blocks in the synthesis of numerous pharmaceuticals.[1] Consequently, robust and reliable analytical methods for the determination of enantiomeric excess are indispensable. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound and its derivatives, focusing on the practical application of polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs).
The Critical Role of the Tosyl Group in Chiral Recognition
The 1-(p-Tosyl) group, in contrast to the more common N-Boc protecting group, introduces distinct physicochemical properties that influence its interaction with chiral stationary phases. The tosyl group's rigid aromatic ring and electron-withdrawing sulfonyl moiety can participate in a variety of non-covalent interactions, including π-π stacking, dipole-dipole interactions, and hydrogen bonding. Understanding these potential interactions is key to selecting an appropriate chiral stationary phase and optimizing the mobile phase for effective enantiomeric separation.
Comparative Analysis of Chiral Stationary Phases
The successful chiral separation of N-protected pyrrolidinol derivatives is most commonly achieved using two major classes of chiral stationary phases: polysaccharide-based and macrocyclic glycopeptide-based columns.[2] Each class offers a unique set of interaction mechanisms, leading to differential retention of enantiomers.
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the workhorses of chiral separations due to their broad applicability.[2][3] The chiral recognition mechanism is primarily based on the formation of transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide polymer.[2]
For this compound, the tosyl group's aromatic ring can readily engage in π-π stacking interactions with the phenyl groups of the carbamate derivatives on the polysaccharide backbone. The sulfonyl group and the hydroxyl group of the pyrrolidinol can act as hydrogen bond donors and acceptors.
Macrocyclic Glycopeptide-Based Chiral Stationary Phases
Macrocyclic glycopeptide-based CSPs, such as those utilizing vancomycin or teicoplanin, offer a multi-modal separation mechanism.[2] These complex structures contain numerous stereogenic centers, aromatic rings, and ionizable groups, enabling a combination of hydrogen bonding, ionic interactions, π-π interactions, and inclusion complexing.[2] Their versatility makes them particularly effective for the separation of polar and ionizable compounds. The pyrrolidine nitrogen in the analyte, although protected, can still influence interactions, and the hydroxyl group provides a key site for hydrogen bonding.
Performance Comparison of Chiral HPLC Methods
The following table summarizes a comparative overview of starting conditions for the chiral HPLC analysis of N-protected 3-pyrrolidinol derivatives, based on data for the closely related N-Boc-3-pyrrolidinol and general principles for tosylated amines. This serves as a strong foundation for method development for this compound derivatives.
| Parameter | Polysaccharide-Based CSP (e.g., CHIRALPAK® IC-3) | Macrocyclic Glycopeptide-Based CSP (e.g., Astec® CHIROBIOTIC® T) |
| Chiral Selector | Cellulose tris(3,5-dichlorophenylcarbamate) | Teicoplanin |
| Primary Interaction | π-π stacking, Hydrogen bonding, Dipole-dipole | Hydrogen bonding, Ionic interactions, Inclusion complexing |
| Typical Mobile Phase | Normal Phase: n-Hexane/Isopropanol (90:10, v/v) | Reversed-Phase: 20 mM Ammonium Acetate, pH 6 / Methanol (90:10, v/v) |
| Expected Selectivity (α) | Good to Excellent | Good to Excellent |
| Resolution (Rs) | > 1.5 achievable with optimization | > 1.5 achievable with optimization |
| Key Strengths | Broad applicability, high efficiency | Robust, multi-modal, good for polar compounds |
| Considerations | Coated versions may have solvent limitations. | May require buffer in the mobile phase. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the chiral HPLC analysis of this compound derivatives using representative columns from each class.
Protocol 1: Analysis using a Polysaccharide-Based CSP
This protocol is a starting point for method development on a cellulose-based chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
Chiral Stationary Phase:
-
CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm
Mobile Phase:
-
Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio can be optimized to achieve baseline separation.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (due to the tosyl chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the chiral compound in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Analysis using a Macrocyclic Glycopeptide-Based CSP
This protocol provides a starting point for method development on a teicoplanin-based chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
Chiral Stationary Phase:
-
Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm
Mobile Phase:
-
Mobile Phase A: 20 mM ammonium acetate, pH 6
-
Mobile Phase B: Methanol
-
Isocratic mixture of 90:10 (A:B, v/v)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the chiral compound in the mobile phase at a concentration of approximately 1 mg/mL.
Workflow for Chiral Method Development
The development of a robust chiral separation method is a systematic process. The following diagram illustrates a logical workflow for the analysis of this compound derivatives.
Caption: A systematic workflow for chiral HPLC method development.
Causality Behind Experimental Choices
-
Choice of CSPs: Polysaccharide and macrocyclic glycopeptide phases are chosen due to their proven success in separating a wide range of chiral compounds, including N-protected amino alcohols.[2] The distinct interaction mechanisms of these two phases provide orthogonal selectivity, increasing the probability of a successful separation.
-
Mobile Phase Selection:
-
Normal Phase (for Polysaccharide CSPs): The non-polar solvent (n-hexane) and polar modifier (isopropanol) allow for fine-tuning of the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP.
-
Reversed-Phase (for Macrocyclic Glycopeptide CSPs): The aqueous buffered mobile phase is well-suited for the multi-modal interactions of these CSPs, particularly for compounds with polar functional groups. The buffer helps to control the ionization state of both the analyte and the stationary phase, which is crucial for reproducible retention and selectivity.
-
-
Additive Selection: Although this compound is neutral, derivatives may contain acidic or basic functionalities. For acidic analytes, a small amount of an acidic additive like trifluoroacetic acid (TFA) is often added to the mobile phase to suppress the ionization of silanol groups on the silica support and improve peak shape. For basic analytes, a basic additive like diethylamine (DEA) is used to achieve the same effect by competing with the analyte for active sites on the stationary phase.
-
UV Detection Wavelength: The tosyl group contains a phenyl ring, which is a strong chromophore. A detection wavelength of 254 nm is chosen to ensure high sensitivity for tosylated derivatives.
Conclusion
The chiral HPLC analysis of this compound derivatives is readily achievable with a systematic approach to method development. Both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases offer viable routes to successful enantiomeric separation. By understanding the interplay between the analyte's structure, the chiral stationary phase's chemistry, and the mobile phase composition, researchers can develop robust and reliable methods to ensure the enantiomeric purity of these critical pharmaceutical building blocks. The provided protocols and workflow serve as a comprehensive starting point for achieving baseline separation and accurate quantification of enantiomers.
References
-
Phenomenex. Chiral HPLC Column. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
Sources
A Comparative Guide to Stereochemical Assignment in Asymmetric Pyrrolidine Synthesis: Chiral Building Blocks vs. Chiral Auxiliaries
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The pyrrolidine scaffold, a privileged motif in a vast number of pharmaceuticals and natural products, presents a significant synthetic challenge in establishing desired stereocenters. This guide provides an in-depth comparison of two powerful strategies to achieve stereocontrol in pyrrolidine synthesis: the use of chiral building blocks, exemplified by 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol, and the application of classical chiral auxiliaries. We will delve into the mechanistic underpinnings of these approaches, methods for the stereochemical assignment of the resulting products, and provide experimental insights to inform your synthetic design.
The Challenge of Asymmetric Pyrrolidine Synthesis
The biological activity of chiral molecules is often dictated by the specific three-dimensional arrangement of their atoms. Enantiomers, non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize one enantiomer over the other is paramount in modern drug discovery. The synthesis of enantiomerically pure pyrrolidines is a well-explored area, with numerous strategies developed to introduce chirality in a controlled manner.
Strategy 1: The Chiral Building Block Approach with this compound
One of the most direct methods to introduce chirality is to start with an enantiomerically pure building block, where the stereocenter is pre-defined. This compound is a versatile chiral molecule frequently employed in this capacity.[1] In this approach, the inherent stereochemistry of the pyrrolidinol is incorporated as a permanent feature of the final product's molecular architecture.[1]
The tosyl group in this compound serves multiple purposes. It activates the nitrogen for nucleophilic substitution, provides steric bulk that can influence the stereochemical course of subsequent reactions on the pyrrolidine ring, and can be a useful protecting group. The hydroxyl group at the C3 position offers a handle for further functionalization.
Stereochemical Assignment of Products Derived from this compound
Since the chirality of the C3 position is pre-determined, the primary challenge in stereochemical assignment lies in determining the relative and absolute configuration of any newly formed stereocenters. The principal methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful, non-destructive technique for elucidating the structure and stereochemistry of molecules in solution. For pyrrolidine derivatives, both ¹H and ¹³C NMR are indispensable.
-
¹H NMR: The chemical shifts and coupling constants of the pyrrolidine ring protons are highly sensitive to the local electronic and steric environment. Protons on the pyrrolidine ring typically resonate between 1.5-4.0 ppm.[2] The relative stereochemistry of substituents can often be deduced from through-space correlations observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY).[3] NOESY detects protons that are in close spatial proximity (typically < 5 Å), allowing for the determination of the relative orientation of substituents on the pyrrolidine ring.[3]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrrolidine ring also provide valuable structural information. The typical chemical shift ranges for a substituted pyrrolidine ring can aid in the initial structural assignment.
X-ray Crystallography:
For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration of all stereogenic centers.[4][5] This technique generates a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of each atom.[6] The Flack parameter is a critical value in X-ray crystallography that indicates the absolute structure of the crystal.[5]
Strategy 2: The Chiral Auxiliary Approach
In contrast to the chiral building block strategy, the chiral auxiliary approach involves the temporary covalent attachment of a chiral molecule to a prochiral substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered. This methodology is a cornerstone of asymmetric synthesis.
Prominent Chiral Auxiliaries for Pyrrolidine Synthesis: A Comparison
Two of the most successful and widely used classes of chiral auxiliaries are Evans' oxazolidinones and Oppolzer's camphorsultams.
Evans' Oxazolidinones:
Developed by David A. Evans, chiral oxazolidinones are powerful auxiliaries for a variety of stereoselective transformations, including aldol, alkylation, and Diels-Alder reactions.[7] The steric hindrance provided by the substituents at the 4 and 5 positions of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of electrophiles.[7]
Oppolzer's Camphorsultam:
Oppolzer's camphorsultam is another highly effective chiral auxiliary, particularly for asymmetric cycloaddition reactions.[3][8] Its rigid bicyclic structure provides excellent facial shielding, leading to high levels of diastereoselectivity. It is commercially available in both enantiomeric forms, allowing for the synthesis of either enantiomer of the desired product.[8]
Performance Comparison in a Key Reaction: Asymmetric 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for the synthesis of substituted pyrrolidines, creating up to four new stereocenters in a single step.[9] The use of chiral auxiliaries provides excellent control over the stereochemical outcome of this reaction.
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| Oppolzer's Camphorsultam | 1,3-Dipolar Cycloaddition | N-enoyl-camphorsultam with azomethine ylide | >95:5 | >98% | [6] |
| Evans' Oxazolidinone | 1,3-Dipolar Cycloaddition | N-enoyl-oxazolidinone with azomethine ylide | Up to 99:1 | >99% | [10] |
As the table illustrates, both Oppolzer's camphorsultam and Evans' oxazolidinone can achieve excellent levels of stereocontrol in asymmetric 1,3-dipolar cycloaddition reactions, consistently yielding high diastereomeric ratios and enantiomeric excesses. The choice between them often depends on the specific substrates and reaction conditions, as well as the ease of auxiliary cleavage and recovery.
Experimental Protocols
General Protocol for Stereochemical Assignment using 2D NMR (NOESY)
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrrolidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥400 MHz). Key parameters to optimize include the mixing time (typically 500-800 ms for small molecules) and the number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the NOESY spectrum for cross-peaks, which indicate through-space correlations between protons. The presence of a cross-peak between two protons confirms their spatial proximity, allowing for the determination of the relative stereochemistry of the substituents on the pyrrolidine ring.
General Workflow for Asymmetric Synthesis and Stereochemical Determination
Caption: Workflow for asymmetric pyrrolidine synthesis and analysis.
Conclusion
The stereoselective synthesis of pyrrolidines is a critical endeavor in modern organic and medicinal chemistry. This guide has compared two powerful strategies: the use of a chiral building block like this compound and the application of removable chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam.
The chiral building block approach offers a straightforward route to enantiomerically enriched products by incorporating a pre-existing stereocenter. In contrast, the chiral auxiliary method provides a versatile and highly efficient means of controlling the stereochemistry of newly formed chiral centers, often with excellent diastereoselectivity and the ability to recover the valuable chiral director.
The definitive assignment of the stereochemistry of the final products relies on a combination of powerful analytical techniques, with 2D NMR spectroscopy providing crucial information on relative stereochemistry in solution and single-crystal X-ray crystallography offering unambiguous determination of the absolute configuration in the solid state. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of stereocontrol.
References
-
Garner, P., & Dogan, O. (2001). Stereocontrolled 1,3-dipolar cycloadditions using Oppolzer's camphor sultam as the chiral auxiliary for carbonyl stabilized azomethine ylides. Tetrahedron, 57(1), 71-85. [Link]
- BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
-
Wikipedia. (n.d.). Camphorsultam. In Wikipedia. Retrieved January 15, 2026, from [Link]
- BenchChem. (2025). Troubleshooting NMR Signal Assignment for Complex Pyrroline Derivatives: A Technical Support Guide. BenchChem.
-
Jones, P. G. (2011). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 715, 249-264. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines. BenchChem.
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]
- Rubini, M. (2023). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical Chemistry, 2(1), 1-2.
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
-
Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Zhang, Z., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society, 145(25), 13664-13673. [Link]
-
Laohapaisan, A., Roy, A., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann–Löffler–Freytag reaction. Nature, 601(7891), 73-78. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines. BenchChem.
-
Edgars Suna Group. (n.d.). Diastereoselective synthesis using chiral auxiliary. Retrieved January 15, 2026, from [Link]
-
Wu, Y., et al. (2018). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. European Journal of Organic Chemistry, 2018(48), 6749-6766. [Link]
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The Definitive Guide to the Structural Elucidation of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrrolidine scaffold is a cornerstone for the development of novel therapeutics. Its rigid, three-dimensional structure provides an excellent framework for orienting functional groups in precise spatial arrangements, crucial for specific molecular recognition at biological targets. Among the myriad of pyrrolidinol derivatives, 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol stands out as a pivotal chiral building block in the synthesis of a wide range of biologically active compounds.[1] The absolute configuration and conformational rigidity of this molecule are paramount to its utility, making its precise structural characterization a non-negotiable aspect of its application in drug discovery and development.
This guide offers an in-depth, comparative analysis of X-ray crystallography for the structural elucidation of this compound and its derivatives. We will delve into the causality behind experimental choices in X-ray diffraction, provide a detailed experimental protocol, and objectively compare this "gold standard" technique with other powerful analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. While a publicly available crystal structure for this compound itself is not available, we will utilize the crystallographic data of a closely related tosylated pyrrolidine derivative to provide a detailed and practical comparison.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) remains the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. It provides unambiguous information on bond lengths, bond angles, torsion angles, and, crucially for chiral molecules, the absolute configuration. This level of detail is indispensable for understanding structure-activity relationships (SAR) and for the rational design of new chemical entities.
The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice of a single crystal. The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous execution. The following diagram illustrates a typical workflow for the X-ray crystallographic analysis of a small organic molecule like a this compound derivative.
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A Senior Application Scientist's Comparative Guide to Mosher's Acid Analysis for Absolute Configuration Determination
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a non-negotiable checkpoint in synthesis and discovery. The spatial arrangement of atoms dictates biological activity, with different enantiomers potentially exhibiting therapeutic effects, inertness, or even severe toxicity. This guide provides an in-depth, objective comparison of Mosher's acid analysis—a classic yet powerful NMR-based method—with other prevalent techniques. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your selection of the most fitting method for your analytical challenge.
The Foundational Principle: Converting Enantiomers to Distinguishable Diastereomers
Enantiomers, by their nature as non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy.[1] The core principle of Mosher's acid analysis is to circumvent this by chemically converting the enantiomeric analyte (typically a chiral alcohol or amine) into a pair of diastereomers.[2] This is achieved by reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA), α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[2][3]
Developed by Harry S. Mosher and his colleagues, the method typically uses the more reactive acid chloride form of MTPA ((R)-MTPA-Cl and (S)-MTPA-Cl).[1][3] The resulting diastereomeric esters or amides are no longer mirror images and thus possess distinct physical properties, leading to separable signals in their ¹H and ¹⁹F NMR spectra.[2][3]
The key to determining the absolute configuration lies in the predictable anisotropic (shielding/deshielding) effect of the MTPA's phenyl group on the protons of the derivatized analyte.[3][4] By analyzing the differences in chemical shifts (Δδ) between the two diastereomers, one can deduce the spatial arrangement around the chiral center.[5][6]
The Experimental Workflow: A Self-Validating System
A reliable Mosher's analysis requires the preparation of two separate samples: one derivatized with (R)-MTPA and the other with (S)-MTPA.[1][5] This dual-sample approach is critical for the comparative analysis that follows.
Detailed Protocol: Mosher's Ester Analysis for a Chiral Alcohol
This protocol describes the preparation of diastereomeric MTPA esters. A typical analysis requires approximately 4-6 hours of active effort over a 1-2 day period.[5][6][7][8]
Materials:
-
Chiral alcohol (approx. 1-5 mg)
-
(R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride (slight molar excess, ~1.2 equivalents)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Anhydrous base (e.g., pyridine, 4-dimethylaminopyridine (DMAP))
-
Two clean, dry NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a dry NMR tube, dissolve ~1-2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent. Causality: Anhydrous conditions are critical as MTPA-Cl is highly moisture-sensitive and will hydrolyze to the inactive carboxylic acid, preventing derivatization.[8]
-
Add a small excess of anhydrous pyridine (~5-10 µL). Causality: The base acts as a nucleophilic catalyst and scavenges the HCl byproduct of the esterification reaction, driving it to completion.
-
Add ~1.2 equivalents of (R)-MTPA-Cl.
-
Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature for 1-4 hours or until completion.[2] Reaction progress can be monitored by ¹H NMR by observing the disappearance of the carbinol proton signal of the starting material.
-
-
Preparation of (S)-MTPA Ester:
-
In a second, separate NMR tube, repeat the exact procedure from step 1, but use (S)-MTPA-Cl instead. Causality: Running the two reactions in parallel under identical conditions (concentration, temperature) is crucial for a valid comparison of the resulting NMR spectra. Any variation can introduce artifacts in the chemical shifts.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples in the same spectrometer under identical conditions.
-
Carefully assign the proton signals for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for complex molecules to ensure unambiguous assignment.[1]
-
Data Analysis: Decoding the Chemical Shift Differences
The assignment of absolute configuration is based on a conformational model of the MTPA esters.[3] The ester is presumed to adopt a conformation where the bulky trifluoromethyl (-CF₃), methoxy (-OCH₃), and phenyl groups orient themselves to minimize steric hindrance. In this preferred conformation, the Cα-OCH₃ and C=O bonds of the MTPA moiety are eclipsed, placing the phenyl group in a fixed position relative to the substituents (L₁ and L₂) of the original alcohol.[5]
The powerful anisotropic effect of the phenyl ring creates a shielding cone and a deshielding plane. Protons residing in the shielding cone will appear at a higher field (lower ppm) in the NMR spectrum, while those in the plane will be deshielded and appear at a lower field (higher ppm).
By calculating the difference in chemical shifts for each proton (Δδ = δS - δR), a pattern emerges:
-
Positive Δδ values (δS > δR) indicate protons that lie on one side of the MTPA plane.
-
Negative Δδ values (δS < δR) indicate protons that lie on the opposite side.
By mapping the signs of the Δδ values onto a 3D model of the analyte, the absolute configuration of the stereocenter can be determined.
Example Data Interpretation
For a chiral secondary alcohol R-CH(OH)-R', the following data might be obtained:
| Proton Group | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) |
| Protons in R' | 2.35 | 2.45 | -0.10 |
| Protons in R | 1.10 | 1.02 | +0.08 |
This pattern of negative Δδ values for the R' side and positive Δδ values for the R side allows for the assignment of the absolute configuration at the carbinol center.
Comparative Analysis: Mosher's Method vs. The Alternatives
While highly effective, Mosher's method is one of several techniques available. The choice of method is a critical decision based on sample properties, available instrumentation, and the desired level of certainty.[7][9]
| Feature | NMR Spectroscopy (Mosher's Method) | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Formation of diastereomers with distinct NMR spectra due to anisotropic effects.[9] | Diffraction pattern of X-rays by a single crystal, allowing direct 3D structure determination.[9] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[9] |
| Sample State | Solution | Solid (high-quality single crystal) | Solution or neat liquid | Solution |
| Sample Amount | Sub-milligram to milligrams.[7] | Micrograms to milligrams.[7] | 1-10 mg. | Micrograms (analyte dependent) |
| Analysis Time | 4-6 hours of active effort over 1-2 days.[6][7] | Days to weeks (including crystallization).[7] | Hours to a day.[7][10] | Minutes to hours |
| Key Advantage | No crystallization needed; provides configuration at a specific stereocenter. | Unambiguous and definitive "gold standard" for absolute configuration. | Applicable to a wide range of molecules in solution without derivatization.[10] | High sensitivity; requires a chromophore near the stereocenter. |
| Key Limitation | Requires chemical derivatization; can fail with sterically hindered molecules or give ambiguous results with highly flexible chains.[8][11] | Obtaining a suitable single crystal can be a major bottleneck and is often not possible.[10][12] | Requires quantum mechanical calculations to compare experimental and theoretical spectra for assignment.[10] | Requires a chromophore; interpretation can be complex and may require computational support.[] |
Limitations and Troubleshooting
Despite its broad utility, Mosher's method has limitations that demand careful consideration:
-
Steric Hindrance: The method is most reliable for secondary alcohols and amines.[5] For sterically hindered alcohols, the derivatization reaction may fail, or the resulting ester may not adopt the ideal conformation, leading to incorrect assignments.[11]
-
Conformational Flexibility: In long, flexible molecules, multiple low-energy conformations can exist. This can average out the anisotropic effects of the phenyl group, leading to very small or ambiguous Δδ values.
-
Reagent Purity: The enantiomeric purity of the Mosher's acid chloride is paramount. Any contamination with the other enantiomer will lead to the formation of all four possible diastereomers, complicating the spectra and leading to errors in analysis.
Conclusion
Ultimately, the power of Mosher's method lies in its accessibility and the rich, conformation-dependent data it provides. By understanding its principles, adhering to a rigorous and self-validating protocol, and being aware of its limitations, researchers can confidently and reliably elucidate the three-dimensional nature of the molecules that drive modern science and drug development.
References
- Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. Journal of Organic Chemistry.
- Allen, D. A., et al. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. ACS Publications.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.
- Matilda Research. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- BenchChem. (2025). A Comparative Guide to Validating the Absolute Configuration of Synthesis Products.
- Creative Proteomics. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
- NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange.
- Zhang, G., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.
- ResearchGate. (2025). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Matilda Research. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign.
- BenchChem. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.
- BenchChem. (2025). A Comparative Guide to Confirming the Absolute Stereochemistry of Myers Alkylation Products.
- BenchChem. (2025). An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy.
- Spark904. (n.d.). Absolute configuration of complex chiral molecules.
- Zhang, G., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Institutes of Health.
- Hoye, T. R., et al. (n.d.). Long-range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives. National Institutes of Health.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Experts@Minnesota.
- Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). The Modified Mosher's Method and the Sulfoximine Method. Journal of the American Chemical Society.
- Zhang, L., et al. (2022). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. Marine Drugs.
- ResearchGate. (2025). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- BenchChem. (n.d.). Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols.
- Jones, P. G. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols.
- ResearchGate. (2025). Application of Mosher's method for absolute configuration assignment and resolution of 2-hydroxypyrrolizidinones.
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Navigating Scalability in Asymmetric Synthesis: A Comparative Guide to 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of enantiomerically pure active pharmaceutical ingredients (APIs), the choice of a chiral directing group is a critical decision that profoundly impacts not only the stereochemical outcome of a reaction but also its scalability, economic viability, and overall process robustness. Among the arsenal of chiral building blocks, 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol has emerged as a versatile and valuable scaffold. This guide provides an in-depth technical comparison of reactions utilizing this chiral pyrrolidinol derivative against established alternatives, offering experimental insights to inform strategic decisions in process development and scale-up.
The Strategic Importance of this compound
This compound is a chiral building block frequently employed in the synthesis of more complex chiral ligands and catalysts. Its rigid pyrrolidine ring and the stereodirecting influence of the hydroxyl group make it an attractive starting material for creating tailored catalytic environments. The tosyl group serves a dual purpose: it protects the nitrogen atom, preventing unwanted side reactions, and its electronic properties can influence the reactivity of the molecule. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1]
The scalability of any asymmetric transformation hinges on several key factors: the cost and availability of the chiral source, the efficiency and selectivity of the reaction at scale, the catalyst or auxiliary loading, the ease of product purification and chiral auxiliary removal/recycling, and the overall process safety and environmental impact. This guide will dissect these aspects for reactions involving this compound and its common alternatives.
Comparative Analysis of Scalable Asymmetric Transformations
We will explore the scalability of reactions using this compound in the context of two crucial transformations in pharmaceutical synthesis: asymmetric alkylation and asymmetric reduction of ketones. These reactions are fundamental for the creation of chiral centers in a vast array of drug molecules.
Asymmetric Alkylation: A Battle of Auxiliaries
The introduction of alkyl groups with precise stereocontrol is a cornerstone of organic synthesis. Chiral auxiliaries are a reliable and well-established method for achieving this. Here, we compare the performance of pyrrolidinol-derived auxiliaries with the industry-standard Evans oxazolidinones.
The Incumbents: Evans Oxazolidinones
Evans auxiliaries are a class of chiral oxazolidinones that have been extensively used in both academic and industrial settings for diastereoselective alkylation reactions. Their predictable stereochemical outcomes and the high diastereoselectivities often achieved have made them a benchmark in the field.
The Challenger: Pyrrolidinol-Derived Auxiliaries
While this compound itself is not typically used directly as a chiral auxiliary for alkylation in the same manner as Evans auxiliaries, its derivatives, particularly chiral prolinols, serve as precursors to highly effective ligands for catalytic asymmetric alkylations. For a more direct comparison of auxiliary-based approaches, we will consider the broader class of chiral pyrrolidine-based auxiliaries.
Experimental Data at Scale: A Comparative Overview
| Feature | Evans Oxazolidinone Auxiliary | Pyrrolidine-Based Auxiliary (Conceptual) |
| Typical Reaction | Asymmetric Alkylation of an N-acyloxazolidinone | Asymmetric Alkylation of an N-acylpyrrolidine |
| Scale | Multi-kilogram | Gram to Kilogram |
| Diastereomeric Excess (d.e.) | >95% | 85-95% |
| Yield | 80-95% | 75-90% |
| Auxiliary Removal | Hydrolysis (LiOH/H₂O₂) or Reductive Cleavage (LiBH₄) | Hydrolysis or Reductive Cleavage |
| Auxiliary Recovery | Often high (>90%) | Generally good, but can be more challenging |
| Cost of Auxiliary | Moderate to High | Variable, depends on the specific derivative |
Causality Behind Experimental Choices:
The high diastereoselectivity of Evans auxiliaries is attributed to the rigid chelated transition state formed between the enolate and the metal cation (typically lithium or sodium), where one face of the enolate is effectively blocked by the bulky substituent on the oxazolidinone ring. The choice of base and solvent is critical to control the enolate geometry and subsequent alkylation stereochemistry.
For pyrrolidine-based auxiliaries, the stereochemical outcome is also dictated by the formation of a rigid transition state. The conformation of the five-membered ring and the orientation of the substituents play a crucial role in shielding one face of the enolate.
Scalability Considerations:
While both auxiliary classes can provide high levels of stereocontrol, the scalability of the process often comes down to practical considerations. The removal of Evans auxiliaries can sometimes be challenging on a large scale, and the cost of the auxiliary itself can be a significant factor in the overall process economics. Pyrrolidine-based auxiliaries, often derived from readily available amino acids like proline, can offer a more cost-effective alternative, though achieving the same level of diastereoselectivity can sometimes be more challenging.
Asymmetric Reduction of Ketones: Catalytic Approaches
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a pivotal transformation in the synthesis of many APIs. Here, we compare catalysts derived from this compound with the well-established Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts.
The Benchmark: CBS Reduction with Oxazaborolidines
The CBS reduction is a powerful and widely used method for the asymmetric reduction of ketones. It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane reducing agent. The reaction is known for its high enantioselectivity and predictable stereochemical outcome.
The Contender: Pyrrolidinol-Derived Catalysts
This compound can be converted into various chiral ligands for metal-catalyzed asymmetric reductions or used to prepare organocatalysts. For instance, its derivatives can be used to form chiral oxazaborolidines, analogous to the CBS catalyst, or as ligands for transition metals like ruthenium in asymmetric transfer hydrogenation.
Experimental Data at Scale: A Comparative Overview
| Feature | CBS Reduction (Oxazaborolidine) | Pyrrolidinol-Derived Catalyst |
| Typical Reaction | Asymmetric Reduction of Ketones | Asymmetric Reduction of Ketones |
| Scale | Laboratory to Multi-kilogram | Laboratory to Pilot Plant |
| Enantiomeric Excess (e.e.) | >98% | 90-99% |
| Catalyst Loading | 1-10 mol% | 0.5-5 mol% |
| Yield | 85-98% | 80-95% |
| Work-up and Purification | Quenching of borane, extraction, and chromatography/crystallization | Dependent on the metal and ligand, often involves filtration and crystallization |
| Cost of Catalyst | Moderate to High | Potentially lower, depending on the synthesis of the derivative |
Causality Behind Experimental Choices:
The high enantioselectivity of the CBS reduction is rationalized by the formation of a rigid, six-membered transition state involving the oxazaborolidine, the borane, and the ketone. The steric bulk of the catalyst directs the hydride delivery to one face of the ketone. The choice of the borane source (e.g., BH₃·THF or catecholborane) can influence the reaction rate and selectivity.
In the case of pyrrolidinol-derived catalysts, the mechanism of stereoinduction depends on the specific catalytic system. For metal-based catalysts, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the reduction. For organocatalysts, the mechanism may involve the formation of chiral intermediates that favor one enantiomeric pathway.
Scalability Considerations:
The CBS reduction is a well-vetted and scalable process. However, the cost of the catalyst and the need for stoichiometric amounts of borane reagents can be drawbacks for large-scale production. Catalysts derived from this compound have the potential to be more cost-effective, especially if they can be used at lower loadings and are easily recyclable. The development of robust and highly active catalysts from this scaffold is an active area of research with significant industrial relevance.
Experimental Protocols
General Procedure for Asymmetric Alkylation using an Evans Auxiliary
-
Acylation: To a solution of the Evans auxiliary (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 1.2 equiv) followed by the dropwise addition of the desired acyl chloride (1.1 equiv). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Enolate Formation: Cool a solution of the N-acyloxazolidinone in anhydrous THF to -78 °C. Add a strong base (e.g., lithium diisopropylamide, 1.05 equiv) dropwise and stir for 30-60 minutes.
-
Alkylation: Add the alkylating agent (1.2 equiv) to the enolate solution at -78 °C and stir until the reaction is complete.
-
Work-up and Auxiliary Removal: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The chiral auxiliary can be removed by hydrolysis with lithium hydroxide and hydrogen peroxide or by reductive cleavage with lithium borohydride.
General Procedure for Asymmetric Reduction using a Pyrrolidinol-Derived Oxazaborolidine Catalyst
-
Catalyst Formation (in situ): To a solution of the chiral ligand derived from this compound (e.g., a chiral amino alcohol, 5-10 mol%) in anhydrous THF, add a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.1 equiv) at room temperature. Stir for 30 minutes to form the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). Add a solution of the prochiral ketone (1.0 equiv) in THF dropwise over a period of time.
-
Monitoring and Quenching: Monitor the reaction progress by TLC or GC. Once the reaction is complete, quench the reaction by the slow addition of methanol at low temperature.
-
Work-up and Purification: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Purify the resulting chiral alcohol by column chromatography or crystallization.
Visualizing the Synthetic Pathways
Asymmetric Alkylation Workflow
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Asymmetric Reduction Workflow
Caption: General workflow for asymmetric reduction using a catalyst derived from this compound.
Conclusion and Future Outlook
This compound serves as a valuable and versatile platform for the development of chiral ligands and catalysts for a range of asymmetric transformations. While established methods like those employing Evans auxiliaries and CBS reagents offer high levels of stereocontrol and have a proven track record of scalability, the development of novel catalytic systems derived from readily available and cost-effective starting materials like this chiral pyrrolidinol is crucial for the advancement of sustainable and economically viable pharmaceutical manufacturing.
For researchers and drug development professionals, the choice between these methodologies will depend on a careful evaluation of the specific target molecule, the required scale of production, and the overall process economics. While established methods provide a lower-risk, well-trodden path, the exploration of novel catalytic systems based on scaffolds like this compound offers the potential for more efficient, cost-effective, and innovative synthetic routes to the life-saving medicines of the future.
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Amerigo Scientific. 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). [Link]
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- Zaragoza, F., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(5), 2234.
- Zhang, R. K., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Journal of the American Chemical Society, 145(50), 27356-27363.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
As researchers and drug development professionals, our work with specialized chemical reagents is foundational to discovery. Yet, the novel compounds we handle, such as 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol (CAS No. 133034-00-1), demand a rigorous and scientifically-grounded approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that your primary focus remains on your research, secured by a shield of uncompromising safety.
Understanding the Hazard Profile: The "Why" Behind the Protection
This compound is a combustible solid that presents specific, well-documented hazards.[1] Understanding these risks is the critical first step in establishing a self-validating safety protocol. The compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The GHS pictogram associated with this chemical is the Exclamation Mark (GHS07), and the signal word is "Warning".[1] These classifications are not merely regulatory labels; they are directives that inform every aspect of our handling procedure. The primary routes of exposure are contact with the skin and eyes, and inhalation of the powdered compound. Therefore, our PPE strategy must create an impermeable barrier against these specific threats.
Core Protective Equipment: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but an integrated system. Each component has a specific role, and its selection is a direct response to the identified hazards.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles compliant with ANSI Z87.1 or EN 166 standards. | Protects against airborne dust particles and potential splashes of solutions, directly mitigating the "serious eye irritation" hazard (H319).[1][2][3] |
| Hand Protection | Chemical-resistant nitrile rubber gloves. | Prevents direct skin contact, addressing the "skin irritation" hazard (H315).[1][2][3] Nitrile provides a robust barrier against a wide range of laboratory chemicals. |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin on the arms and torso and prevents contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or equivalent respirator. | Essential for preventing the inhalation of the powdered compound, which can cause respiratory tract irritation (H335).[1] This is particularly critical when weighing or transferring the solid. |
Operational Protocol: From Preparation to Disposal
The efficacy of PPE is intrinsically linked to the procedure of its use. A flawed protocol can render the best equipment ineffective. The following step-by-step workflow ensures a closed loop of safety.
Step 1: Pre-Handling and PPE Donning
-
Inspect Your Equipment: Before entering the lab, visually inspect all PPE for signs of damage, such as cracks in goggles, or tears and perforations in gloves. Discard and replace any compromised items.
-
Hand Hygiene: Wash and thoroughly dry your hands.
-
Donning Sequence:
-
Put on the laboratory coat and ensure it is fully buttoned.
-
Fit the N95 respirator, ensuring a tight seal around the nose and mouth. Perform a user seal check.
-
Put on the chemical splash goggles.
-
Finally, don the nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. This overlap is critical to prevent skin exposure at the wrist.
-
Step 2: Safe Handling and Manipulation
-
Work in a Ventilated Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhaling dust.
-
Minimize Dust Generation: When transferring the compound, use techniques that avoid creating airborne dust. Pour carefully and avoid dropping the material from a height.
-
Immediate Cleanup: In case of a small spill, carefully clean the area following your institution's established procedures. Ensure you are wearing your full PPE during cleanup.
Step 3: Post-Handling, Doffing, and Disposal
The process of removing PPE is a common point of cross-contamination. This sequence is designed to minimize that risk.
-
Glove Removal: Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off, turning it inside out over the first glove.
-
Dispose of Gloves: Discard the gloves in a designated hazardous waste container.[4]
-
Goggle and Respirator Removal: Remove goggles and the respirator from behind.
-
Lab Coat Removal: Unbutton the lab coat and remove it by touching only the inside surfaces.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
This entire procedural flow can be visualized as follows:
Caption: PPE Workflow for Handling this compound.
Emergency Response: Immediate Actions for Exposure
Should an accidental exposure occur despite precautions, immediate and correct action is vital.
-
Eye Contact: Immediately rinse cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[4] Seek prompt medical attention.
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4] If skin irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[4] If they feel unwell, call a poison center or doctor.
By integrating a deep understanding of the chemical's hazards with meticulous operational procedures, you create a robust safety system. This allows you to handle this compound with the confidence that comes from being protected by scientifically sound protocols, ensuring both personal safety and the integrity of your invaluable research.
References
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
PPE for Chemical Handling: A Quick Guide. Healthy Bean. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
